Cladospolide A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77663-54-8 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(3E,5R,6S,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10+,11-/m1/s1 |
InChI Key |
PLHJPQNLCWFPFY-OUZGJDHNSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)O |
Canonical SMILES |
CC1CCCCCC(C(C=CC(=O)O1)O)O |
Synonyms |
cladospolide A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Cladospolide A from Cladosporium sp.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Cladospolide A, a twelve-membered macrolide produced by fungi of the genus Cladosporium. The guide details the experimental protocols, summarizes key quantitative data, and illustrates the isolation workflow.
Introduction
The genus Cladosporium is a prolific source of structurally diverse and biologically active secondary metabolites, including polyketides, alkaloids, and terpenoids.[1][2] These fungi are found in various terrestrial and marine environments and have attracted significant attention for their potential to produce novel drug lead compounds.[1][3] Among these metabolites, the cladospolides, a series of twelve-membered macrolide antibiotics, have been noted for their interesting biological activities.[1][4]
This compound was first isolated from Cladosporium cladosporioides as a plant root growth inhibitor.[4][5] Its absolute configuration was later determined to be (4R,5S,11R,2E)-4,5-dihydroxy-2-dodecen-11-olide.[5] Subsequent studies have reported its isolation from various Cladosporium species and have explored its cytotoxic and enzyme-inhibitory activities.[6][7] This guide synthesizes the available information to provide a detailed protocol for its isolation and characterization.
Isolation and Purification Workflow
The isolation of this compound from a fungal culture is a multi-step process that begins with fermentation, followed by extraction and a series of chromatographic separations to yield the pure compound.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported for the isolation of cladospolides from Cladosporium species.[5][8]
Fungal Fermentation
-
Strain: A pure culture of a Cladosporium species, such as Cladosporium sp. FT-0012 or a marine-derived strain, is used.[5][8]
-
Culture Medium: The fungus is grown in a suitable liquid medium. A representative medium consists of starch (1%) and casein (0.1%) in 50% sea water, with the pH adjusted to 7.4.[5]
-
Incubation: The culture is incubated at 28°C for 14-21 days with shaking (e.g., 250 rpm) to ensure proper aeration and growth.[5][8]
Extraction
-
Filtration: After incubation, the culture broth is separated from the mycelia by filtration.
-
Solvent Extraction: The filtrate (e.g., 10 L) is extracted multiple times with an equal volume of an organic solvent such as ethyl acetate (EtOAc).[5]
-
Concentration: The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Silica Gel Column Chromatography: The crude EtOAc extract is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
ODS Column Chromatography: Fractions containing the compounds of interest are pooled, concentrated, and further purified using Open Column Chromatography on an ODS (Octadecylsilanized) silica gel stationary phase.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reversed-phase HPLC (e.g., Develosil ODS-5 column) with a mobile phase such as methanol/water (e.g., 70:30) to yield pure this compound.[5]
Data Presentation
Physicochemical and Spectroscopic Data
The identity and structure of this compound are confirmed by spectroscopic analysis. The data presented below is for a related compound, Cladoslide A, which shares the core macrolide structure.[6]
| Property | Value | Reference |
| Appearance | Yellow, amorphous powder | [6] |
| Molecular Formula | C₁₄H₁₈O₆ | [6] |
| HRESIMS | m/z 305.1006 [M+Na]⁺ | [6] |
| Optical Rotation | [α]²⁰D +26.5 (c 0.2, MeOH) | [6] |
| UV (MeOH) λmax | 259 nm, 205 nm | [6] |
| IR (KBr) νmax | 3247, 2941, 1700, 1610 cm⁻¹ | [6] |
¹H and ¹³C NMR Data (in CDCl₃) : Detailed NMR data would be presented here from primary literature sources.
Biological Activity
Cladospolides have demonstrated a range of biological activities. The data below highlights the cytotoxic and enzyme-inhibitory effects of related cladospolides.
| Compound | Activity Type | Target | IC₅₀ Value | Reference |
| Cladoslide A | Cytotoxicity | K562 cell line | 13.10 ± 0.08 µM | [6] |
| Cladoslide A | Enzyme Inhibition | α-glycosidase | 0.32 ± 0.01 mM | [6] |
| Cladospolide D | Antifungal | Mucor racemosus | 0.15 µg/mL | [1] |
| Cladospolide D | Antifungal | Pyricularia oryzae | 29 µg/mL | [1] |
| Sporiolide A | Cytotoxicity | L1210 cells | 0.13 µg/mL | [5] |
| Sporiolide B | Cytotoxicity | L1210 cells | 0.81 µg/mL | [5] |
Mechanism of Action and Signaling
The precise signaling pathways affected by this compound are not yet fully elucidated. However, its enzyme-inhibitory and cytotoxic activities suggest potential interactions with key cellular pathways. For instance, α-glucosidase inhibition, as seen with Cladoslide A, points to an impact on carbohydrate metabolism and glycoprotein processing, which can be relevant in antiviral and anti-cancer contexts.[6]
Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound.
References
- 1. The Genus Cladosporium: A Prospective Producer of Natural Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Biological Activity Screening of Cladospolide A
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial biological activity screening of Cladospolide A, a macrolide produced by fungi of the Cladosporium genus. The document outlines the diverse biological activities reported for compounds from this genus, details the experimental protocols for key assays, and presents quantitative data for related metabolites to serve as a comparative benchmark.
Introduction to this compound and its Analogs
This compound is a 12-membered macrolide isolated from various species of the endophytic fungus Cladosporium.[1][2] This class of polyketide secondary metabolites has garnered interest for its structural diversity and range of biological activities.[1][3] While detailed screening data for this compound itself is limited in the public domain, its analogs and other compounds from the Cladosporium genus have demonstrated significant cytotoxic, antimicrobial, anti-inflammatory, and anti-angiogenic properties, making this compound a compelling candidate for comprehensive biological evaluation.[1][4][5] This guide focuses on the standard methodologies and screening cascades applicable to the initial investigation of this natural product.
Logical Workflow for Bioactivity Screening
The initial screening of a natural product like this compound follows a logical progression from broad cytotoxicity assessments to more specific functional assays. This tiered approach ensures that cytotoxic effects are understood before investigating more nuanced biological activities, allowing for the determination of appropriate, non-lethal concentration ranges for subsequent experiments.
References
- 1. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrated approach for studying bioactive compounds from Cladosporium spp. against estrogen receptor alpha as breast cancer drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic, wound healing and antioxidant activity of Cladosporium cladosporioides (Endophytic Fungus) isolated from seaweed (Sargassum wightii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory polyketides from the endophytic fungus Cladosporium pseudocladosporioides A887 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Nature's Pharmacy: A Technical Guide to Novel Macrolides from Cladosporium Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fungal genus Cladosporium is a prolific and largely untapped source of novel macrolide compounds with significant therapeutic potential. These complex polyketide-derived molecules exhibit a wide range of biological activities, including potent cytotoxic, antifungal, and antibacterial properties, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current landscape of macrolide discovery from Cladosporium species, with a focus on data presentation, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.
A Survey of Bioactive Macrolides from Cladosporium
A growing number of novel macrolides have been isolated from various species of Cladosporium, many of which are derived from marine and endophytic sources.[1][2] These compounds often possess unique structural features that contribute to their potent biological activities. Below is a summary of some of the key macrolides discovered to date, their producing organisms, and their reported bioactivities.
Quantitative Data Summary
The following tables provide a structured overview of the cytotoxic and antimicrobial activities of selected macrolides isolated from Cladosporium species. This data is essential for comparing the potency of these compounds and identifying promising candidates for further investigation.
Table 1: Cytotoxic Activity of Cladosporium-Derived Macrolides
| Macrolide | Producing Organism | Cell Line | IC50 (µg/mL) | Reference |
| Sporiolide A | Cladosporium sp. L037 | Murine lymphoma L1210 | 0.13 | [3] |
| Sporiolide B | Cladosporium sp. L037 | Murine lymphoma L1210 | 0.81 | [3] |
| Anhydrofusarubin | Cladosporium sp. RSBE-3 | Human leukemia (K-562) | 3.97 | [3] |
| Methyl ether of fusarubin | Cladosporium sp. RSBE-3 | Human leukemia (K-562) | 3.58 | [3] |
Table 2: Antifungal and Antibacterial Activity of Cladosporium-Derived Macrolides
| Macrolide | Target Organism | MIC (µg/mL) | Reference |
| Cladosporin | Colletotrichum acutatum | 30 µM (92.7% inhibition) | [3] |
| Isocladosporin | Colletotrichum fragariae | 30 µM (50.4% inhibition) | [3] |
| Cladosporin | Phomopsis viticola | 30 µM (79.9% inhibition) | [3] |
Experimental Protocols: From Isolation to Bioactivity Testing
The successful discovery and development of novel macrolides from Cladosporium hinges on robust and reproducible experimental protocols. This section provides detailed methodologies for the key stages of this process, from the initial isolation and purification of the compounds to the evaluation of their biological activities.
Isolation and Purification of Macrolides
The isolation of pure macrolides from fungal cultures is a multi-step process that typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol that can be adapted for specific Cladosporium species and target macrolides.
Protocol 2.1.1: General Workflow for Macrolide Isolation
Caption: General workflow for the isolation of macrolides.
Detailed Steps:
-
Fermentation: Cultivate the desired Cladosporium species in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under optimal growth conditions (e.g., 25-28°C, 120-150 rpm) for a period of 14 to 28 days to allow for sufficient production of secondary metabolites.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol or acetone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on a silica gel or Sephadex LH-20 column.
-
Elute the column with a gradient of appropriate solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compounds of interest.
-
Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield the pure macrolide.
-
Structure Elucidation
The determination of the chemical structure of a novel macrolide is a critical step that relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2.2.1: Structure Elucidation Workflow
References
- 1. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketides from the Mangrove-Derived Endophytic Fungus Cladosporium cladosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Significance of Cladospolide A: A Bioactive Macrolide from Cladosporium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cladospolide A, a 12-membered macrolide produced by various species of the ubiquitous fungal genus Cladosporium, has garnered significant attention for its diverse biological activities. While its potential as an antifungal, antibacterial, and plant growth-regulating agent has been explored, its intrinsic natural function within the producing organism remains a subject of investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its ecological role. We present a synthesis of quantitative data, detailed experimental methodologies for assessing its bioactivities, and visual representations of experimental workflows and functional relationships to facilitate a deeper understanding of this multifaceted natural product.
Introduction
Cladosporium is a genus of ascomycete fungi that are among the most common and widespread molds, found in a vast array of terrestrial and marine environments.[1][2] These fungi are prolific producers of a diverse arsenal of secondary metabolites, which are not essential for primary growth but play crucial roles in mediating interactions with their environment.[3] Among these bioactive compounds, the cladospolides, particularly this compound, have been identified as potent agents with a range of biological effects.
Initially isolated as a plant growth regulator, this compound was found to be a root growth inhibitor of lettuce seedlings.[4] Subsequent research has revealed its activity against various fungal and bacterial species, suggesting a broader ecological role in microbial competition and defense. This guide aims to consolidate the current knowledge on this compound, providing researchers and drug development professionals with a detailed resource on its biological functions and the methodologies to investigate them.
Biological Activities of this compound
The primary known functions of this compound are related to its effects on other organisms, suggesting a significant role in allelopathy and microbial antagonism. These activities are summarized below, with quantitative data presented in structured tables for comparative analysis.
Plant Growth Regulation
This compound was first identified for its phytotoxic properties. Specifically, it acts as a potent inhibitor of root elongation in lettuce seedlings. This suggests that Cladosporium species producing this compound may utilize it to suppress the growth of competing plants in their immediate vicinity, thereby securing resources.
Table 1: Plant Growth Regulatory Activity of this compound
| Plant Species | Bioassay | Effect | Concentration/Dosage | Reference |
| Lettuce (Lactuca sativa) | Seedling root growth | Inhibition | Not specified | [4] |
Antifungal Activity
This compound has demonstrated notable activity against a range of fungi, including plant pathogens. This antifungal property is crucial for the ecological success of Cladosporium, enabling it to outcompete other fungi for nutrients and space.
Table 2: Antifungal Spectrum of this compound and Related Compounds
| Target Fungus | Compound | Bioassay | Activity Metric (IC50/MIC) | Reference |
| Pyricularia oryzae | Cladospolide D | Not specified | IC50: 0.15 µg/mL | [5] |
| Mucor racemosus | Cladospolide D | Not specified | IC50: 29 µg/mL | [5] |
Note: Data for this compound specifically was not found in the initial searches, but data for the closely related Cladospolide D is included to illustrate the antifungal potential of this class of compounds.
Antibacterial Activity
While the primary focus has been on its antifungal and phytotoxic effects, some studies have indicated that cladospolides possess antibacterial properties. This broad-spectrum antimicrobial activity further enhances the competitive advantage of the producing Cladosporium strain.
Table 3: Antibacterial Spectrum of Cladospolide B
| Target Bacterium | Compound | Bioassay | Activity Metric (MIC) | Reference |
| Enterococcus faecalis ATCC 29212 | Cladospolide B | Not specified | 0.31 µg/mL | [2] |
Note: Data for this compound specifically was not found in the initial searches, but data for the closely related Cladospolide B is included as an example of the antibacterial potential within this compound family.
Postulated Natural Function in Cladosporium
While direct experimental evidence for the endogenous role of this compound in Cladosporium is limited, its natural function can be inferred from its observed biological activities. The production of a potent cocktail of bioactive secondary metabolites, including this compound, likely serves several key ecological purposes for the fungus:
-
Competitive Advantage: By inhibiting the growth of nearby plants and other microorganisms, Cladosporium can more effectively colonize substrates and access nutrients.
-
Defense Mechanism: this compound and other secondary metabolites may protect the fungus from predation or parasitic attack by other organisms.
-
Niche Establishment: The ability to modify its immediate environment through the release of allelochemicals allows Cladosporium to create and maintain a favorable niche for its growth and reproduction.
While there is no direct evidence of this compound acting as an internal signaling molecule in Cladosporium, some secondary metabolites from other Cladosporium species have been shown to inhibit quorum sensing in bacteria. This suggests that Cladosporium may use its chemical arsenal to interfere with the communication and virulence of competing bacteria. Further research is needed to determine if this compound plays a similar role or has any autoregulatory functions within the fungus itself.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon previous findings.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized fungal inoculum is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[6][7][8]
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a standardized level (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.
-
-
Preparation of Microtiter Plates:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control).
-
Seal the plate and incubate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (fungal growth). The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is similar to the antifungal assay and is used to determine the MIC of a compound against bacteria.
Principle: A serial dilution of the test compound is made in a bacterial growth medium in a 96-well plate. A standardized bacterial suspension is added, and after incubation, the lowest concentration that inhibits bacterial growth is determined.[9][10]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.
-
Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Microtiter Plates:
-
As described in the antifungal assay, prepare a two-fold serial dilution of this compound in the appropriate bacterial growth medium in a 96-well plate.
-
Include positive and negative controls.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
-
Determination of MIC:
-
Determine the MIC by identifying the lowest concentration of this compound that prevents visible bacterial growth (turbidity).
-
Plant Growth Regulation Assay: Lettuce Seedling Bioassay
This assay is used to evaluate the effect of a compound on plant growth, specifically root and shoot elongation.
Principle: Seeds are germinated in the presence of different concentrations of the test compound, and the subsequent growth of the seedlings is measured and compared to a control group.
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound and create a series of dilutions in distilled water or a suitable buffer.
-
-
Seed Germination and Treatment:
-
Place a filter paper in a Petri dish and moisten it with a specific volume of a test solution or control (water/buffer).
-
Place a set number of lettuce seeds (e.g., 10-20) on the filter paper.
-
Seal the Petri dishes and incubate them in a controlled environment (e.g., a growth chamber with controlled light and temperature).
-
-
Measurement and Analysis:
-
After a defined period (e.g., 3-5 days), measure the length of the roots and/or shoots of the seedlings.
-
Calculate the average growth for each treatment and compare it to the control to determine the percentage of growth inhibition or promotion.
-
Logical Relationships of this compound's Natural Function
The following diagram illustrates the interconnectedness of this compound's production and its ecological consequences.
Conclusion and Future Directions
This compound is a key secondary metabolite in the ecological strategy of Cladosporium. Its potent antifungal, antibacterial, and phytotoxic activities highlight its role as a chemical agent for competition and defense. While its application in agriculture and medicine is an active area of research, a deeper understanding of its natural function is paramount.
Future research should focus on:
-
Elucidating the Biosynthetic Pathway and its Regulation: Understanding the genetic and environmental factors that trigger this compound production will provide insights into its ecological relevance.
-
Investigating its Endogenous Role: Studies are needed to determine if this compound has any autoregulatory or signaling functions within Cladosporium itself.
-
Exploring its Mode of Action: A detailed understanding of the molecular mechanisms by which this compound exerts its various biological effects will be crucial for its potential development as a drug or agrochemical.
-
In-situ Studies: Investigating the production and effects of this compound in the natural environment will provide a more realistic picture of its ecological significance.
By continuing to unravel the complexities of this compound, we can not only gain a greater appreciation for the chemical ecology of Cladosporium but also unlock its potential for biotechnological applications.
References
- 1. A novel endophytic fungus strain of Cladosporium: its identification, genomic analysis, and effects on plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. actascientific.com [actascientific.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth review of Cladospolide A and its structurally related natural products. We delve into their discovery, biosynthesis, chemical synthesis, and diverse biological activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data in structured tables, detailing essential experimental protocols, and illustrating complex pathways and workflows through detailed diagrams to facilitate further research and development in this promising class of molecules.
Introduction and Discovery
The genus Cladosporium is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, the cladospolides, a family of 12-membered macrolides, have garnered significant attention. This compound was first isolated from the fungus Cladosporium fulvum and later from other species like Cladosporium cladosporioides.[3][4] It is characterized by a 12-membered lactone ring, a feature shared by its numerous analogs, including Cladospolide B, C, and D, which were subsequently isolated from various Cladosporium species.[1][5][6] These compounds often exist as diastereomers and exhibit a range of biological activities, from plant growth regulation to potent antifungal and cytotoxic effects.[5][6]
Table 1: this compound and Selected Related Compounds
| Compound Name | Molecular Formula | Source Organism(s) | Key Structural Features | Reference(s) |
| This compound | C₁₂H₂₀O₄ | Cladosporium fulvum, C. cladosporioides, C. tenuissimum | (3E,5R,6S,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one | [3][4] |
| Cladospolide B | C₁₂H₂₀O₄ | Cladosporium cladosporioides | Diastereomer of this compound | [1] |
| Cladospolide C | C₁₂H₂₀O₄ | Cladosporium tenuissimum | Diastereomer of this compound | [1][5] |
| Cladospolide D | C₁₂H₁₈O₄ | Cladosporium sp. FT-0012 | 4-oxo derivative of the cladospolide scaffold | [6][7] |
| Sporiolide A | C₁₂H₁₈O₄ | Cladosporium sp. L037 | 12-membered macrolide with cytotoxicity | [7] |
| Iso-cladospolide B | C₁₂H₂₀O₄ | Cladosporium sp. HNWSW-1 | Isomer of Cladospolide B | [8] |
Biosynthesis
Cladospolides are polyketides, biosynthesized via the polyketide pathway.[7] The proposed biosynthetic route commences with acetyl-CoA units. A Type I modular polyketide synthase (PKS) is believed to be responsible for generating a polyketide chain. This precursor, likely a trihydroxydodecanoic acid, undergoes a series of enzymatic reactions including condensation, cyclization, dehydration, and hydrogenation to form the core macrolide structure.[7] Late-stage modifications such as oxidation and reduction can then lead to the various cladospolide analogs observed in nature.
Chemical Synthesis
The total synthesis of this compound and its analogs has been an area of active research, providing access to these molecules for biological evaluation and structural confirmation.[5][9][10] Chemoenzymatic approaches have proven effective, utilizing biocatalytically-derived enantiomerically pure building blocks.[9] A common strategy involves the synthesis of a linear precursor followed by a macrocyclization step. While direct ring-closing metathesis (RCM) to form the 12-membered ring has faced challenges, alternative strategies involving the formation of a 10-membered lactone via RCM followed by a two-carbon homologation sequence have been successful.[9] Key reactions employed in various syntheses include Yamaguchi esterification for macrolactonization, Sharpless dihydroxylation for stereoselective diol formation, and Wittig olefination.[9][10]
Biological Activities and Potential Applications
The cladospolide family exhibits a wide spectrum of biological activities, highlighting their potential as leads for drug development and as agrochemical agents. This compound itself is known as a plant growth regulator, promoting root growth in lettuce seedlings.[5] In contrast, its diastereomer, Cladospolide B, has an inhibitory effect on root growth.[5] Other analogs have demonstrated significant antifungal and cytotoxic properties.
Table 2: Summary of Reported Biological Activities of Cladospolides
| Compound | Activity Type | Target Organism / Cell Line | Potency (IC₅₀ / MIC) | Reference(s) |
| This compound | Plant Growth Regulation | Lettuce seedlings | Promotes root growth | [5] |
| Cladospolide B | Plant Growth Regulation | Lettuce seedlings | Inhibits root growth | [5] |
| Cladospolide D | Antifungal | Pyricularia oryzae | 0.15 µg/mL (IC₅₀) | [6][7][11] |
| Antifungal | Mucor racemosus | 29 µg/mL (IC₅₀) | [6][7][11] | |
| Sporiolide A | Cytotoxicity | Murine lymphoma L1210 | 0.13 µg/mL (IC₅₀) | [7] |
| Antifungal | Candida albicans | 16.7 µg/mL (IC₅₀) | [7] | |
| Antifungal | Cryptococcus neoformans | 8.4 µg/mL (IC₅₀) | [7] | |
| Sporiolide B | Cytotoxicity | Murine lymphoma L1210 | 0.81 µg/mL (IC₅₀) | [7] |
| Cladoslide A | Cytotoxicity | K562 | 13.10 ± 0.08 µM (IC₅₀) | [8] |
| Enzyme Inhibition | α-glycosidase | 0.32 ± 0.01 mM (IC₅₀) | [8] |
The potent antifungal activity of Cladospolide D against Pyricularia oryzae, the causative agent of rice blast disease, makes it a particularly interesting candidate for agrochemical development.[6][11] Furthermore, the cytotoxicity exhibited by sporiolides A and B against cancer cell lines suggests that the cladospolide scaffold could be a valuable starting point for the development of novel anticancer agents.[7]
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of cladospolides, from isolation to bioactivity assessment.
Fermentation and Isolation
-
Fungal Strain and Culture: The producing fungal strain (e.g., Cladosporium sp. FT-0012) is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under static or shaking conditions for several weeks.[6][8]
-
Extraction: The culture broth and/or mycelium are extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[6][8]
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically begins with column chromatography over silica gel or ODS (octadecylsilane).[6] Fractions containing the target compounds are identified by thin-layer chromatography (TLC) and then pooled. Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure cladospolide compounds.[6]
Structure Elucidation
-
Spectroscopic Analysis: The chemical structures of isolated compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.[8]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
Stereochemistry: The relative and absolute stereochemistry is determined using techniques such as NOESY/ROESY experiments, analysis of coupling constants, and comparison with known compounds.[8] Chiroptical methods like electronic circular dichroism (ECD) are also employed.[8]
-
Antifungal Susceptibility Testing (MIC Assay)
-
Microorganism Preparation: Fungal strains (e.g., Pyricularia oryzae, Candida albicans) are cultured on appropriate agar plates. A suspension of spores or cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration.
-
Assay Procedure: The assay is typically performed in 96-well microtiter plates. The test compound is serially diluted in the broth. The fungal suspension is then added to each well.
-
Incubation and Reading: The plates are incubated at an appropriate temperature (e.g., 28-37°C) for 24-72 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (known antifungal agent) and a negative control (solvent vehicle) are included in each assay.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., L1210, K562) are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight. The next day, the cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase convert the MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Summary and Future Perspectives
This compound and its related macrolides represent a structurally interesting and biologically significant class of natural products. Their diverse activities, ranging from plant growth regulation to potent antifungal and cytotoxic effects, underscore their potential in agriculture and medicine. The successful total syntheses have not only confirmed their structures but also opened avenues for the creation of novel analogs through synthetic modification.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for their development as therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the cladospolide scaffold, enabled by chemical synthesis, will be essential to optimize potency and selectivity while minimizing toxicity.
-
Biosynthetic Engineering: Understanding and manipulating the biosynthetic gene clusters in Cladosporium could lead to the production of novel, more potent analogs.
-
In Vivo Evaluation: Promising compounds identified from in vitro screens, such as Cladospolide D for antifungal applications and Sporiolide A for anticancer potential, require rigorous evaluation in animal models to assess their efficacy and safety profiles.
References
- 1. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C12H20O4 | CID 11020642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 [frontiersin.org]
- 9. A chemoenzymatic total synthesis of the phytotoxic undecenolide (-)-cladospolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. De novo asymmetric synthesis of cladospolide B-D: structural reassignment of cladospolide D via the synthesis of its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unraveling the Stereochemical Intricacies of Cladospolide A: A Technical Guide
Abstract
Cladospolide A, a phytotoxic macrolide produced by the fungus Cladosporium cladosporioides, has garnered interest within the scientific community due to its unique structural features and biological activity. A comprehensive understanding of its three-dimensional architecture is paramount for elucidating its mechanism of action and guiding synthetic efforts for analog development. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, detailing the pivotal experimental methodologies that led to its definitive structural assignment. Quantitative data from these analyses are presented in a clear, tabular format, and the logical workflow of the stereochemical determination is visualized. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and stereoselective synthesis.
Introduction to this compound
This compound is a 12-membered macrolide characterized by a dodecenolide ring system. Its planar structure was established as (E)-4,5-dihydroxy-2-dodecen-11-olide.[1] The molecule possesses three stereogenic centers at carbons 4, 5, and 11, giving rise to a number of possible stereoisomers. The unambiguous determination of the absolute configuration of these stereocenters is crucial for its total synthesis and for understanding its biological function. The definitive absolute configuration of naturally occurring this compound has been determined to be (4R, 5S, 11R, 2E).[1][2] This was accomplished through a combination of single-crystal X-ray crystallography and Mosher's ester analysis.
Determination of Absolute Configuration
The elucidation of the absolute stereochemistry of this compound was a critical step in its characterization. Researchers employed a dual approach, combining the power of X-ray crystallography for determining the relative stereochemistry with the precision of the Mosher's ester method to establish the absolute configuration.
Logical Workflow for Stereochemical Determination
The following diagram illustrates the logical progression of experiments and analyses performed to ascertain the absolute configuration of this compound.
Experimental Methodologies and Data
Single-Crystal X-ray Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] For this compound, this method was instrumental in establishing the relative stereochemistry of its three chiral centers.
Experimental Protocol:
-
Crystallization: this compound was crystallized from a hexane solution to yield monoclinic crystals suitable for X-ray diffraction analysis.[1]
-
Data Collection: A single crystal was mounted and subjected to X-ray irradiation. The diffraction data were collected, measuring the angles and intensities of the diffracted X-rays.[1]
-
Structure Solution and Refinement: The collected data were processed to generate an electron density map, from which the atomic positions were determined. The structural model was then refined to best fit the experimental data.
Quantitative Data:
The crystallographic analysis of this compound provided the following key parameters:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
| a | 14.858 (4) Å | [1] |
| b | 5.447 (3) Å | [1] |
| c | 15.546 (4) Å | [1] |
| α | 96.76 (3)° | [1] |
| Z | 4 | [1] |
The results of the X-ray analysis revealed the relative stereochemistry to be either (R, S, R) or its enantiomeric form (S, R, S).[1]
Mosher's Ester Analysis
To resolve the ambiguity of the absolute configuration, Mosher's ester analysis, a reliable NMR-based method, was employed.[6][7][8] This technique involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.
Experimental Protocol:
-
Methanolysis: this compound (I) was treated with methanol saturated with hydrogen chloride to yield (E)-methyl 4,5,11-trihydroxy-2-dodecenoate (II).[1]
-
Acetonide Protection: The 4,5-diol of II was protected as an acetonide to give III.[1]
-
Esterification with MTPA: The alcohol (III) was separately converted into its corresponding (R)-(+)-MTPA ester (IV) and (S)-(-)-MTPA ester (V) using Mosher's method.[1]
-
¹H NMR Analysis with Lanthanide Shift Reagent: The ¹H NMR spectra of both diastereomeric esters (IV and V) were recorded in the presence of the lanthanide shift reagent Eu(fod)₃. The chemical shifts of the methoxyl groups were analyzed.[1]
Quantitative Data:
The key data from the lanthanoid-induced shift (LIS) experiment are summarized below:
| Compound | LIS Value (ppm) for -OCH₃ | Reference |
| (R)-(+)-MTPA ester (IV) | 5.05 | [1] |
| (S)-(-)-MTPA ester (V) | 3.38 | [1] |
| Δδ (LISIV - LISV) | +1.67 | [1] |
The positive value of Δδ (+1.67) for the methoxyl group allowed for the assignment of the absolute configuration at the carbon bearing the hydroxyl group in the precursor to the esters. This, in conjunction with the relative stereochemistry from the X-ray analysis, established the absolute configuration of this compound as (4R, 5S, 11R).[1]
Confirmation through Total Synthesis
The absolute configuration of this compound has been further substantiated through total synthesis. A chemoenzymatic total synthesis of (-)-Cladospolide A was successfully achieved, starting from enantiomerically pure building blocks.[9] The successful synthesis of the natural enantiomer provides strong corroborating evidence for the assigned absolute stereochemistry.
Conclusion
The absolute configuration of this compound has been unequivocally established as (4R, 5S, 11R, 2E) through a synergistic application of single-crystal X-ray analysis and Mosher's ester methodology. The relative stereochemistry was first determined by X-ray crystallography, which was then followed by the resolution of the absolute configuration using the MTPA ester method. These findings have been further validated by successful total synthesis. This detailed stereochemical knowledge is indispensable for ongoing and future research in the fields of medicinal chemistry and drug development, enabling the rational design of novel analogs and a deeper understanding of the structure-activity relationships of this intriguing natural product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. A chemoenzymatic total synthesis of the phytotoxic undecenolide (-)-cladospolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Cladospolide A: A Technical Guide on its Antifungal Properties Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cladospolide A, a macrolide produced by species of the fungal genus Cladosporium, has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of this compound. It summarizes the available quantitative data on its bioactivity, details the standardized experimental protocols for assessing its antifungal effects, and explores its potential, though currently unelucidated, mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and infectious diseases, highlighting both the therapeutic potential of this compound and the existing gaps in research that warrant further investigation.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products from microorganisms remain a promising source of new therapeutic leads. This compound, a 12-membered macrolide, is a secondary metabolite produced by various species of the fungus Cladosporium. First identified for its characteristic inhibitory action against the significant human pathogen Aspergillus fumigatus, this compound represents a potential starting point for the development of new antifungal drugs. This guide aims to consolidate the available scientific information on the antifungal properties of this compound to facilitate further research and development efforts.
Antifungal Activity of this compound
The antifungal activity of this compound has been primarily characterized against Aspergillus fumigatus. While comprehensive Minimum Inhibitory Concentration (MIC) data remains limited in the public domain, initial studies provide a foundation for its antifungal potential.
Qualitative and Semi-Quantitative Data
Initial screening of this compound revealed a specific inhibitory effect on the growth of Aspergillus fumigatus. In a disk diffusion assay, a concentration of 6.25 μ g/disc of this compound resulted in a noticeable reduction in the growth of this filamentous fungus[1]. However, it is important to note that this concentration did not lead to complete inhibition of fungal growth[1]. Interestingly, this compound did not exhibit inhibitory activity against Aspergillus niger, or the pathogenic yeasts Candida albicans and Cryptococcus neoformans under the same conditions, suggesting a targeted spectrum of activity[1].
Quantitative Data
To date, specific MIC values for this compound against a broad range of pathogenic fungi are not widely reported in peer-reviewed literature. For comparative purposes, the antifungal activities of a related compound, Cladospolide D, are presented below.
Table 1: Antifungal Activity of this compound against Aspergillus fumigatus
| Test Method | Concentration | Observed Effect | Fungal Species | Reference |
| Disk Diffusion | 6.25 μ g/disc | Apparent reduction in growth | Aspergillus fumigatus | [1] |
Table 2: Antifungal Activity of Cladospolide D against Pathogenic Fungi
| Test Method | IC₅₀ (μg/mL) | Fungal Species | Reference |
| Broth Dilution | 0.15 | Pyricularia oryzae | [2] |
| Broth Dilution | 29 | Mucor racemosus | [2] |
The lack of extensive quantitative data for this compound highlights a critical area for future research to fully understand its antifungal potential.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following protocols are based on established guidelines for testing the susceptibility of filamentous fungi to antimicrobial agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent against filamentous fungi.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Aspergillus fumigatus) is prepared from a fresh culture. The conidial suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control well (fungus without the compound) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal inoculum is prepared and evenly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
Disk Preparation: Sterile paper disks are impregnated with a known amount of this compound.
-
Application: The impregnated disks are placed firmly on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the compound.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its antifungal effect against Aspergillus fumigatus has not yet been elucidated. Furthermore, there is no direct evidence in the current scientific literature linking this compound to the modulation of specific fungal signaling pathways. However, based on the known mechanisms of other macrolide antifungals and the critical signaling pathways in fungi, several potential targets can be hypothesized.
Fungal cells rely on complex signaling networks to respond to environmental cues, regulate growth and development, and establish infection. Key pathways that are often targeted by antifungal compounds include:
-
Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining the structural integrity of the fungal cell wall, a unique and essential component of fungal cells. The CWI pathway is often activated in response to cell wall stress, including that induced by antifungal drugs.
-
Calcineurin Signaling Pathway: This calcium-dependent pathway is involved in various stress responses, morphogenesis, and virulence in pathogenic fungi.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: Fungi possess multiple MAPK cascades that regulate processes such as mating, filamentation, and stress responses.
The diagram below illustrates a generalized representation of the Cell Wall Integrity (CWI) signaling pathway in fungi, a potential, though unconfirmed, target for antifungal compounds like this compound.
Further research is imperative to identify the specific molecular target(s) of this compound and to determine its impact on these and other critical signaling cascades in pathogenic fungi.
Conclusion and Future Directions
This compound exhibits promising and selective antifungal activity against the clinically important pathogen Aspergillus fumigatus. However, the current body of knowledge is limited, presenting several avenues for future research:
-
Comprehensive Antifungal Spectrum Analysis: Determination of MIC values for this compound against a wide range of clinically relevant filamentous fungi and yeasts is essential to fully define its spectrum of activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular target and the mechanism by which this compound inhibits fungal growth is a critical next step. This could involve studies on its effects on cell wall synthesis, membrane integrity, or essential enzymatic pathways.
-
Investigation of Signaling Pathway Modulation: Research is needed to determine if this compound affects key fungal signaling pathways, such as the CWI, calcineurin, or MAPK pathways.
-
In Vivo Efficacy Studies: Evaluation of the efficacy of this compound in animal models of aspergillosis is necessary to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, broader spectrum, or more favorable pharmacokinetic properties.
References
A Technical Guide to the Preliminary Cytotoxicity of Cladospolide A
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a technical overview of the preliminary cytotoxic studies concerning Cladospolide A and related macrolides derived from Cladosporium species. It consolidates available quantitative data, details common experimental methodologies, and visualizes key biological and procedural pathways to support further research and development.
Introduction
This compound is a 12-membered macrolide, a class of natural products isolated from various species of the fungus Cladosporium. This genus is recognized as a prolific source of structurally diverse and biologically active secondary metabolites, including polyketides, macrolides, and alkaloids.[1][2] These compounds have demonstrated a range of bioactivities, such as antimicrobial, antiviral, and cytotoxic effects, making them promising candidates for drug discovery.[1][2] While extensive research has been conducted on compounds from Cladosporium, specific public data on the cytotoxicity of this compound remains limited. This guide synthesizes the available information on closely related cladospolides and analogous compounds to provide a foundational understanding of their cytotoxic potential and mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic activity of macrolides isolated from Cladosporium species has been evaluated against various cancer cell lines. The data, presented in terms of IC50 (half-maximal inhibitory concentration) values, highlights the potential of this class of compounds. The following table summarizes the reported cytotoxicity of this compound's structural analogs.
| Compound | Cell Line | Assay Type | IC50 Value | Source |
| Sporiolide A | Murine Lymphoma (L1210) | Not Specified | 0.13 µg/mL | [3] |
| Sporiolide B | Murine Lymphoma (L1210) | Not Specified | 0.81 µg/mL | [3] |
| Cladospolide E | HeLa, A435, A549, K562 | Not Specified | Modest Cytotoxicity | [4] |
| Anhydrofusarubin | Human Leukemia (K-562) | WST-1 Assay | 3.97 µg/mL | [5] |
| Methyl ether of fusarubin | Human Leukemia (K-562) | WST-1 Assay | 3.58 µg/mL | [5] |
| Cladodionen | HL-60 | Not Specified | 9.1 µM | [6] |
| Cladodionen | HCT-116 | Not Specified | 17.9 µM | [6] |
| Cladodionen | MCF-7 | Not Specified | 18.7 µM | [6] |
| Cladodionen | HeLa | Not Specified | 19.1 µM | [6] |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a foundational step in drug discovery. A generalized protocol, based on common in vitro methods such as the WST-1 or CellTox Green assays, is detailed below.[7][8]
General Cytotoxicity Assay Protocol
-
Cell Culture and Seeding:
-
Target cancer cell lines (e.g., K-562, MCF-7) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cells are harvested during the exponential growth phase.
-
A cell suspension of a predetermined optimal density is prepared.
-
100 µL of the cell suspension is seeded into each well of a 96-well microplate. The plate includes wells for no-cell controls, untreated cell controls (vehicle), and positive controls (known cytotoxic agent).
-
The plate is incubated for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium to achieve a range of final concentrations for testing.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added.
-
The plate is incubated for a specified exposure period, typically 24 to 72 hours.[8]
-
-
Viability Measurement (Example: WST-1 Assay):
-
Following incubation, 10 µL of the WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well.
-
The plate is incubated for an additional 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a soluble formazan dye.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of around 650 nm.
-
-
Data Analysis:
-
The background absorbance from the no-cell control wells is subtracted from all other readings.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells (considered 100% viability).
-
The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Proposed Mechanism of Action: Apoptotic Signaling
While the precise signaling pathway for this compound is not fully elucidated, studies on the analogous compound Cladosporol A provide a compelling model for its mechanism of action in human breast cancer (MCF-7) cells.[10] This model suggests that the compound induces cytotoxicity primarily through the intrinsic (mitochondrial) apoptosis pathway, mediated by reactive oxygen species (ROS).
Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis.[11] It can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12] The proposed mechanism for Cladosporol A involves the following key steps:
-
ROS Generation: The compound induces intracellular ROS production.
-
Mitochondrial Disruption: Increased ROS leads to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[10]
-
Regulation of Bcl-2 Family Proteins: The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting mitochondrial permeabilization.[10]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates initiator caspase-9.
-
Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[11]
-
p21 Induction: The compound also increases the expression of the p21 protein, a cyclin-dependent kinase inhibitor known to promote cell cycle arrest and apoptosis.[10]
Intrinsic Apoptosis Pathway Diagram
Conclusion and Future Directions
The preliminary evidence from related compounds suggests that this compound and other macrolides from the Cladosporium genus are a promising source of cytotoxic agents. The proposed mechanism, involving ROS-mediated activation of the intrinsic apoptotic pathway, provides a solid framework for further investigation.
Future studies should focus on:
-
Direct Cytotoxicity Profiling: Systematically evaluating the IC50 values of pure this compound across a diverse panel of human cancer cell lines.
-
Mechanism of Action Validation: Confirming the apoptotic pathway through caspase activity assays, analysis of Bcl-2 family protein expression, and measurement of mitochondrial membrane potential specifically for this compound.
-
In Vivo Efficacy: Progressing to animal models to assess the anti-tumor efficacy and safety profile of this compound.
This technical guide serves as a foundational resource to inform and direct these future research endeavors, ultimately aiming to unlock the therapeutic potential of this natural product.
References
- 1. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sporiolides A and B, New Cytotoxic Twelve-Membered Macrolides from a Marine-Derived Fungus Cladosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and antibacterial naphthoquinones from an endophytic fungus, Cladosporium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cladosporol A triggers apoptosis sensitivity by ROS-mediated autophagic flux in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Cladospolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladospolide A is a 12-membered macrolide originally isolated from Cladosporium cladosporioides. It belongs to a class of polyketide natural products that have garnered significant interest due to their diverse biological activities, including potential anticancer and antifungal properties. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal fermentation cultures.
Experimental Protocols
I. Fungal Strain and Fermentation
1. Fungal Strain:
-
Cladosporium cladosporioides (e.g., strain MA-299 or equivalent).
2. Seed Culture Preparation: a. Inoculate a loopful of C. cladosporioides mycelia from a potato dextrose agar (PDA) plate into a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). b. Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.
3. Large-Scale Fermentation: a. Prepare a solid-state fermentation medium consisting of rice (80 g) and distilled water (120 mL) in 1 L Erlenmeyer flasks. Autoclave the flasks to ensure sterility. b. Inoculate each flask with 10 mL of the seed culture. c. Incubate the flasks under static conditions at room temperature (25-28°C) for 30-60 days.
II. Extraction of this compound
1. Initial Solvent Extraction: a. After the incubation period, soak the entire solid fermentation culture from each flask in ethyl acetate (EtOAc) (3 x 500 mL). b. Agitate the flasks on a rotary shaker at 120 rpm for 24 hours for each extraction. c. Combine the EtOAc extracts and filter to remove the solid rice medium and fungal mycelia. d. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Liquid-Liquid Partitioning: a. Dissolve the crude extract in 500 mL of 90% aqueous methanol (MeOH). b. Perform liquid-liquid partitioning against petroleum ether (3 x 500 mL) to remove nonpolar impurities. c. Collect the 90% MeOH phase and evaporate the solvent under reduced pressure to yield a defatted extract.
III. Purification of this compound
1. Reversed-Phase Column Chromatography (Initial Fractionation): a. Dissolve the defatted extract in a minimal amount of methanol. b. Load the dissolved extract onto a C18 reversed-phase (ODS) silica gel column pre-equilibrated with water. c. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% MeOH). d. Collect fractions of approximately 20 mL each and monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of chloroform-methanol (95:5, v/v) and visualizing with anisaldehyde-sulfuric acid reagent and heating. e. Pool the fractions containing compounds with similar Rf values to that of a this compound standard, if available.
2. Size-Exclusion Chromatography: a. Concentrate the pooled fractions containing the compound of interest. b. Apply the concentrated sample to a Sephadex LH-20 column pre-swollen and equilibrated with methanol. c. Elute with methanol at a flow rate of 1 mL/min. d. Collect fractions and monitor by TLC as described above. Pool the fractions enriched with this compound.
3. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column. b. Use an isocratic mobile phase of acetonitrile-water (e.g., 60:40, v/v) at a flow rate of 5 mL/min. c. Monitor the elution profile at 210 nm. d. Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Illustrative Purification Summary for this compound
The following table presents representative data for the purification of this compound from a 1 kg solid fermentation culture of Cladosporium cladosporioides. The biological activity was hypothetically tracked using an antifungal assay against Aspergillus fumigatus.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 25,000 | 50,000 | 2.0 | 100 | 1 |
| Defatted Extract | 10,000 | 45,000 | 4.5 | 90 | 2.25 |
| C18 Column Chromatography | 1,500 | 35,000 | 23.3 | 70 | 11.65 |
| Sephadex LH-20 | 200 | 25,000 | 125 | 50 | 62.5 |
| Preparative HPLC | 25 | 20,000 | 800 | 40 | 400 |
Note: The data presented in this table is illustrative and intended to provide a general overview of the expected outcomes of the purification process. Actual results may vary depending on the specific experimental conditions.
Mandatory Visualizations
Experimental Workflow
Application Note: Mass Spectrometry Fragmentation Analysis of Cladospolide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of Cladospolide A, a 12-membered macrolide with potential therapeutic applications. Understanding the fragmentation behavior of this compound is crucial for its accurate identification, structural elucidation, and quantitation in complex biological matrices during drug discovery and development. This document outlines the experimental procedures for acquiring fragmentation data using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and presents a comprehensive analysis of the observed fragmentation pathways.
Introduction
This compound is a naturally occurring macrolide produced by various species of the fungus Cladosporium.[1] Its chemical formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol .[2] Macrolides represent a significant class of natural products with diverse biological activities, making them attractive scaffolds for drug development. Mass spectrometry is a cornerstone analytical technique for the characterization of such compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This data is instrumental in identifying the molecule and elucidating its chemical structure.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid promotes protonation of the analyte in positive ion mode ESI.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system is recommended for accurate mass measurements.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of this compound.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be to start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Range: m/z 50-500
-
MS/MS Analysis:
-
Precursor Ion Selection: Select the protonated molecule [M+H]⁺ of this compound (m/z 229.14).
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Data Presentation: Fragmentation of this compound
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 229.14) is expected to proceed through cleavages of the macrolide ring and losses of small neutral molecules. Based on the general fragmentation patterns of macrolides, the following table summarizes the predicted key fragment ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 229.14 | 211.13 | H₂O (18.01) | Dehydration product |
| 229.14 | 193.12 | 2H₂O (36.02) | Sequential dehydration product |
| 229.14 | 183.11 | H₂O + CO (46.01) | Dehydration followed by loss of carbon monoxide |
| 229.14 | 165.10 | 2H₂O + CO (64.02) | Sequential dehydration and loss of carbon monoxide |
| 229.14 | 155.09 | C₄H₆O₂ (86.04) | Cleavage of the macrolide ring |
| 229.14 | 127.08 | C₅H₈O₃ (116.05) | Cleavage of the macrolide ring |
| 229.14 | 99.08 | C₇H₁₀O₃ (142.06) | Cleavage of the macrolide ring |
Note: The m/z values are theoretical and may vary slightly in experimental data depending on the mass accuracy of the instrument.
Visualization of Fragmentation Pathway and Experimental Workflow
To illustrate the logical flow of the fragmentation process and the experimental setup, the following diagrams are provided.
References
Application Note: Establishing an In Vitro Antifungal Susceptibility Assay for Cladospolide A
Introduction
Cladospolide A is a macrolide natural product isolated from various species of the fungus Cladosporium.[1][2] Preliminary studies have indicated that compounds from the Cladosporium genus possess a range of biological activities, including potential antifungal properties.[3][4] Specifically, this compound has demonstrated inhibitory activity against the human pathogenic fungus Aspergillus fumigatus.[3] To rigorously evaluate its potential as a therapeutic agent, it is essential to establish a standardized and reproducible in vitro antifungal susceptibility testing (AFST) method. This document provides detailed protocols for determining the antifungal activity of this compound using two widely accepted methods: Broth Microdilution for quantitative assessment of the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for qualitative screening. These protocols are adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Protocol 1: Broth Microdilution Susceptibility Assay
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
1.1. Principle
A standardized inoculum of a fungal isolate is introduced into 96-well microtiter plates containing serial twofold dilutions of this compound. Following incubation, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of this compound that inhibits fungal growth to a predefined degree.
1.2. Experimental Workflow Diagram
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
1.3. Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer (0.165 M)
-
Sterile, U-bottom 96-well microtiter plates[6]
-
Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus) and relevant ATCC quality control strains
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator set to 35°C
1.4. Detailed Protocol
Step 1: Preparation of Media and Reagents
-
Prepare RPMI-MOPS medium by dissolving RPMI-1640 powder in purified water, adding MOPS buffer, and adjusting the pH to 7.0. Sterilize by filtration.
-
Prepare a stock solution of this compound at 10 mg/mL in 100% DMSO. Store at -20°C.
-
Prepare a working solution by diluting the stock solution in RPMI-MOPS medium. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity.
Step 2: Inoculum Preparation
-
For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]
-
For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the suspension to 0.4-5 x 10⁴ conidia/mL in RPMI-MOPS medium.[6]
Step 3: Assay Plate Setup
-
Add 100 µL of RPMI-MOPS medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum). A solvent control (inoculum + highest concentration of DMSO used) should also be included.
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This halves the drug concentration in each well to the final desired test concentration.
Step 4: Incubation and MIC Determination
-
Cover the plate and incubate at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[9]
-
Determine the MIC visually as the lowest concentration showing complete inhibition of growth. For some fungistatic compounds, a significant reduction (e.g., ≥50%) in turbidity compared to the growth control is used as the endpoint.[9]
1.5. Data Presentation
| Compound | Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Candida albicans ATCC 90028 | ||
| This compound | Aspergillus fumigatus ATCC 204305 | ||
| Fluconazole | Candida albicans ATCC 90028 | ||
| Amphotericin B | Aspergillus fumigatus ATCC 204305 |
Protocol 2: Disk Diffusion Susceptibility Assay
This method provides a qualitative assessment of antifungal activity and is useful for rapid screening.[10]
2.1. Principle
A standardized fungal inoculum is spread evenly onto the surface of an agar plate. A sterile paper disk impregnated with a known amount of this compound is placed on the surface. During incubation, the compound diffuses into the agar. If the fungus is susceptible, a clear zone of no growth will form around the disk.[11]
2.2. Experimental Workflow Diagram
Caption: Workflow for the disk diffusion antifungal susceptibility assay.
2.3. Materials and Reagents
-
This compound solution (in a volatile solvent like ethanol or acetone)
-
Mueller-Hinton Agar (MHA)
-
Glucose and Methylene Blue (GMB) supplement[12]
-
Sterile Petri dishes (150 mm)
-
Sterile paper disks (6 mm diameter)
-
Selected fungal strains and quality control strains
-
Positive control antifungal disks
-
Sterile cotton swabs
-
Calipers or ruler
2.4. Detailed Protocol
Step 1: Preparation of Plates and Disks
-
Prepare MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue dye. Pour into Petri dishes to a uniform depth of 4 mm and allow to solidify.[12]
-
Prepare a solution of this compound at a desired concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper disks by applying a precise volume (e.g., 20 µL) of the this compound solution to each disk to achieve a specific drug load (e.g., 20 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Prepare solvent-only control disks in the same manner.
Step 2: Inoculation
-
Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1 (Step 2.1).
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[11]
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.[11]
Step 3: Disk Application and Incubation
-
Within 15 minutes of inoculation, place the impregnated this compound disks, a solvent control disk, and a positive control disk onto the agar surface. Ensure disks are firmly in contact with the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.
Step 4: Measurement
-
Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers or a ruler.
2.5. Data Presentation
| Compound (µ g/disk ) | Fungal Strain | Zone of Inhibition (mm) |
| This compound (20 µg) | Candida albicans ATCC 90028 | |
| This compound (20 µg) | Clinical Isolate 1 | |
| Solvent Control | Candida albicans ATCC 90028 | |
| Fluconazole (25 µg) | Candida albicans ATCC 90028 |
References
- 1. This compound | C12H20O4 | CID 11020642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Portico [access.portico.org]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis Strategy for Cladospolide A and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the natural product Cladospolide A and its analogues. This compound, a 12-membered macrolide, has garnered significant interest due to its phytotoxic and potential therapeutic properties. Understanding its synthesis is crucial for further biological evaluation and the development of novel analogues with enhanced activity.
Introduction
This compound is a polyketide natural product first isolated from the fungus Cladosporium cladosporioides. Its unique structure, featuring a 12-membered lactone ring, and its biological activities, including plant growth inhibition and antifungal properties, have made it a compelling target for total synthesis. The development of efficient synthetic routes allows for the production of this compound in quantities sufficient for detailed biological studies and for the generation of structural analogues to probe structure-activity relationships (SAR). This document outlines two distinct and successful total synthesis strategies: a chemoenzymatic approach and a stereoselective approach, providing detailed protocols for key reactions.
Synthetic Strategies Overview
Two prominent strategies for the total synthesis of this compound are highlighted here:
-
Chemoenzymatic Synthesis: This approach, pioneered by Banwell and coworkers, utilizes enzymes for key stereoselective transformations, starting from simple achiral precursors. A key feature of this strategy is the use of lipase-mediated reactions to establish crucial stereocenters.
-
Stereoselective Synthesis: A convergent and highly stereoselective synthesis developed by Rajesh and colleagues employs key reactions such as zinc-mediated allylation, aldol coupling, and ring-closing metathesis (RCM) to construct the macrolide core.
The choice of strategy may depend on the availability of starting materials, desired scale, and specific stereochemical outcomes for analogue synthesis.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data from the two highlighted synthetic strategies for this compound, allowing for a direct comparison of their efficiencies.
| Step | Chemoenzymatic Synthesis (Banwell et al.) | Stereoselective Synthesis (Rajesh et al.) |
| Key Strategy | Lipase-mediated resolution, RCM, Yamaguchi Macrolactonization | Zinc-mediated allylation, Aldol coupling, RCM |
| Overall Yield | Not explicitly stated in a single figure | Not explicitly stated in a single figure |
| Longest Linear Sequence | 11 steps | ~10 steps |
| Key Stereochemistry Control | Enzymatic resolution | Chiral reagents and substrate control |
| Macrolactonization Method | Yamaguchi Macrolactonization | Ring-Closing Metathesis (RCM) |
| Reported Yield of Macrolactonization | ~70% | ~85% |
Experimental Protocols
Chemoenzymatic Synthesis of (-)-Cladospolide A (Banwell et al.)
This synthesis commences with biocatalytically-derived, enantiomerically pure building blocks. A key challenge in this route was the construction of the 12-membered lactone ring, which failed using a direct ring-closing metathesis (RCM) approach. Consequently, a 10-membered lactone was constructed via RCM and then expanded by a two-carbon homologation sequence.
Key Experiment: Yamaguchi Macrolactonization
This protocol describes the crucial final step of ring closure to form the 12-membered lactone of this compound.
Procedure:
-
To a stirred solution of the seco-acid precursor (1 equivalent) in anhydrous toluene (0.01 M) under an argon atmosphere, add triethylamine (4 equivalents).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (2 equivalents) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
The resulting solution containing the mixed anhydride is then added dropwise via a syringe pump over 6 hours to a solution of 4-(dimethylamino)pyridine (DMAP) (10 equivalents) in anhydrous toluene (0.001 M) at 90 °C.
-
After the addition is complete, continue stirring the reaction mixture at 90 °C for a further 1 hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (-)-Cladospolide A.
Stereoselective Total Synthesis of this compound (Rajesh et al.)
This approach features a highly efficient and stereoselective route where the key stereocenters are introduced using zinc-mediated allylation and a pivotal aldol coupling reaction. The macrocycle is then formed using a ring-closing metathesis (RCM) reaction.
Key Experiment: Ring-Closing Metathesis (RCM)
This protocol outlines the formation of the 12-membered macrolide ring using Grubbs' second-generation catalyst.
Procedure:
-
Dissolve the diene precursor (1 equivalent) in anhydrous and degassed dichloromethane (CH₂Cl₂) to a concentration of 0.005 M under an argon atmosphere.
-
Add Grubbs' second-generation catalyst (5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Stir the mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the macrolactone.
Visualizations
Total Synthesis Workflow for this compound
The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the key stages from starting materials to the final product.
Caption: A generalized workflow for the total synthesis of this compound.
Proposed Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase
While the precise molecular target of this compound's antifungal activity is still under investigation, studies on the closely related natural product, Cladosporin, have demonstrated potent and selective inhibition of lysyl-tRNA synthetase.[1] This enzyme is essential for protein synthesis, and its inhibition leads to cell growth arrest and death. It is hypothesized that this compound may share a similar mechanism of action.
The following diagram illustrates the proposed signaling pathway of inhibition.
References
Application Notes and Protocols for Optimal Culturing of Cladosporium for Cladospolide A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cladospolide A is a 12-membered macrolide, a class of polyketide secondary metabolites produced by various species of the fungus Cladosporium. It has garnered interest in the scientific community for its potential biological activities. Optimizing the production of this compound through fermentation is a critical step in enabling further research and development. These application notes provide detailed protocols for the cultivation of Cladosporium cladosporioides, a known producer of this compound, and for the subsequent extraction, purification, and quantification of the target compound.
Culturing Cladosporium cladosporioides for this compound Production
The yield of this compound is highly dependent on the culture conditions, including the composition of the growth medium, pH, temperature, and aeration. While a variety of general fungal media can support the growth of C. cladosporioides, specific conditions can be tailored to enhance the production of secondary metabolites.
Optimal Growth Parameters
Cladosporium cladosporioides is a versatile fungus that can grow under a range of conditions. For general growth, the optimal temperature is between 18-28°C.[1] While the fungus can tolerate a broad pH range, a slightly acidic pH is generally favorable for growth and secondary metabolite production.
Recommended Culture Media
Several culture media can be used for the cultivation of C. cladosporioides. The choice of medium can significantly influence the production of this compound. Below are formulations for commonly used media.
Table 1: Composition of Culture Media for Cladosporium cladosporioides
| Component | Potato Dextrose Broth (PDB) | Malt Extract Broth (MEB) | Czapek Dox Broth | Rice Medium |
| Carbon Source | Dextrose (20 g/L) | Maltose, other saccharides | Sucrose (30 g/L) | Rice (70 g/L) |
| Nitrogen Source | Potato Infusion (from 200 g potatoes) | Mycological Peptone (if added) | Sodium Nitrate (2 g/L) | Peptone (0.3 g/L) |
| Minerals/Salts | - | - | Dipotassium phosphate (1 g/L), Magnesium sulfate (0.5 g/L), Potassium chloride (0.5 g/L), Ferrous sulfate (0.01 g/L) | Corn syrup (0.1 g/L), Methionine (0.1 g/L) |
| Solvent | Distilled Water (1 L) | Distilled Water (1 L) | Distilled Water (1 L) | Seawater (100 mL per 70g rice) |
Note: For solid media (e.g., PDA), add 15-20 g/L of agar to the broth formulation.
For the specific purpose of producing polyketides like this compound, a solid-state fermentation on a rice-based medium has been shown to be effective for a related compound, iso-cladospolide B, from C. cladosporioides.[2]
Experimental Protocols
Protocol 1: Culturing Cladosporium cladosporioides on Rice Medium for this compound Production
This protocol is adapted from a method used for the production of polyketides from an endophytic C. cladosporioides.[2]
Materials:
-
Cladosporium cladosporioides culture
-
Potato Dextrose Agar (PDA) plates
-
1 L Erlenmeyer flasks
-
Rice
-
Corn syrup
-
Peptone
-
Methionine
-
Seawater (or sterile distilled water with 3.5% sea salt)
-
Autoclave
-
Sterile water
-
Incubator
Procedure:
-
Pre-culture Preparation:
-
Inoculate a PDA plate with C. cladosporioides.
-
Incubate at 28°C for 6 days, or until sufficient mycelial growth is observed.
-
-
Solid-State Fermentation:
-
In each 1 L Erlenmeyer flask, combine 70 g of rice and 100 mL of seawater.
-
To each flask, add 0.1 g of corn syrup, 0.3 g of peptone, and 0.1 g of methionine.
-
Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.
-
Allow the flasks to cool to room temperature.
-
Inoculate each flask with agar plugs from the pre-culture plates.
-
Incubate the flasks under static conditions at room temperature for 48 days.
-
Protocol 2: Extraction of this compound
This protocol describes a general method for the solvent extraction of polyketides from fungal cultures.
Materials:
-
Fermented rice culture from Protocol 1
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Large beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Combine the fermented rice from several flasks into a large beaker.
-
Add a sufficient volume of a mixture of MeOH/EtOAc (10:90 v/v) to cover the culture.
-
Stir the mixture at room temperature for 24 hours.
-
Repeat the extraction process three times with fresh solvent.
-
-
Filtration and Concentration:
-
Filter the combined solvent extracts to remove the solid rice and mycelia.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Protocol 3: Purification of this compound
This protocol outlines a general approach to purify macrolides from a crude fungal extract using column chromatography.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)
Procedure:
-
Silica Gel Chromatography:
-
Prepare a silica gel column with an appropriate solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative HPLC (Optional):
-
For higher purity, the pooled fractions can be further purified using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.
-
Protocol 4: Quantification and Structure Elucidation of this compound
This protocol provides a general framework for the analysis of this compound using modern analytical techniques.
Materials:
-
Purified this compound
-
HPLC-DAD or LC-MS/MS system
-
NMR spectrometer
-
Appropriate solvents for analysis
Procedure:
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method for the quantification of this compound. A C18 column is typically used for the separation of macrolides.
-
The mobile phase could consist of a gradient of acetonitrile and water, both with 0.1% formic acid.
-
Detection can be performed using a Diode Array Detector (DAD) at a wavelength where this compound absorbs, or with a Mass Spectrometer (MS) for more sensitive and specific detection.
-
Create a calibration curve with a known standard of this compound to quantify the amount in the samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
For confirmation and structural information, use an LC-MS/MS system.
-
The chromatographic conditions can be similar to the HPLC method.
-
The mass spectrometer will provide the molecular weight of the compound and its fragmentation pattern, which can be used for identification and structural elucidation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For definitive structure elucidation, acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the purified compound.
-
The NMR data will provide detailed information about the chemical structure of this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Conceptual Biosynthetic Pathway
This compound is a polyketide, and its biosynthesis is expected to be carried out by a Type I Polyketide Synthase (PKS). The following diagram illustrates a conceptual pathway for the biosynthesis of a generic polyketide, which would be analogous to the formation of the this compound backbone.
References
Cladospolide A: A Molecular Probe for Investigating Fungal Cell Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cladospolide A, a 12-membered macrolide produced by various species of the fungus Cladosporium, has emerged as a valuable tool for studying fundamental cellular processes in fungi. Its potent and selective antifungal activity, particularly against pathogenic species like Aspergillus fumigatus and the rice blast fungus Pyricularia oryzae, makes it an excellent candidate for dissecting the molecular mechanisms underpinning fungal growth, development, and pathogenesis. This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate fungal cell wall integrity, signaling pathways, and to screen for novel antifungal drug targets.
Mechanism of Action: Targeting Cell Wall Integrity
While the precise molecular target of this compound is still under investigation, substantial evidence points towards the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall. This hypothesis is supported by the activity of related compounds and the observed morphological changes in fungi upon treatment. Disruption of β-1,3-glucan synthesis compromises the structural integrity of the cell wall, leading to cell lysis and death. This targeted action makes this compound a specific probe for studying the fungal cell wall integrity (CWI) pathway, a key signaling cascade that responds to cell wall stress.
Data Presentation: Antifungal Activity of this compound and Related Compounds
The following table summarizes the reported antifungal activities of this compound and its structural analog, Cladospolide D. This data provides a baseline for determining appropriate experimental concentrations.
| Compound | Fungal Species | Activity Metric | Value | Reference |
| This compound | Aspergillus fumigatus | Inhibition at | 6.25 µ g/disc | [1] |
| Cladospolide D | Pyricularia oryzae | IC50 | 0.15 µg/mL | [1] |
| Cladospolide D | Mucor racemosus | IC50 | 29 µg/mL | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Target fungal strain
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium until sporulation.
-
Harvest spores by gently scraping the surface with a sterile loop and suspending them in sterile saline with 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
-
-
Serial Dilution of this compound:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Aspergillus fumigatus) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Investigating Cell Wall Integrity using Calcofluor White Staining
This protocol uses the fluorescent dye Calcofluor White, which binds to chitin, to visualize changes in the fungal cell wall upon treatment with this compound. An increase in chitin deposition is a hallmark of the cell wall stress response.
Materials:
-
Fungal culture treated with a sub-inhibitory concentration of this compound
-
Untreated control culture
-
Calcofluor White solution (e.g., 10 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Treatment:
-
Grow the fungal strain in liquid medium in the presence and absence of a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 16-24 hours).
-
-
Staining:
-
Harvest the fungal mycelia by centrifugation and wash twice with PBS.
-
Resuspend the mycelia in the Calcofluor White solution and incubate in the dark for 10-15 minutes.
-
-
Washing:
-
Centrifuge the stained mycelia and wash three times with PBS to remove excess dye.
-
-
Visualization:
-
Resuspend the final pellet in a small volume of PBS and mount a drop on a microscope slide.
-
Observe the fluorescence using a microscope with UV excitation. Increased fluorescence intensity in the this compound-treated sample compared to the control indicates an upregulation of chitin synthesis in response to cell wall stress.
-
Visualization of Signaling Pathways and Experimental Workflows
To better understand the proposed mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound, targeting fungal cell wall synthesis and inducing the Cell Wall Integrity (CWI) pathway, ultimately leading to apoptosis and cell lysis.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: A simplified diagram of the fungal Cell Wall Integrity (CWI) signaling pathway, which is likely activated in response to this compound-induced cell wall stress.
Future Directions and Applications
This compound's specific mode of action presents several opportunities for its use as a molecular probe in more advanced studies:
-
Target Deconvolution: Affinity chromatography using immobilized this compound could be employed to isolate its direct binding partner(s) in fungal cell lysates, definitively identifying its molecular target.
-
Transcriptomic and Proteomic Analyses: High-throughput sequencing (RNA-Seq) and mass spectrometry-based proteomics can provide a global view of the fungal cellular response to this compound treatment. This can reveal novel genes and proteins involved in the CWI pathway and identify potential off-target effects.
-
Synergistic Antifungal Screening: this compound can be used in combination with other known antifungal agents to identify synergistic interactions. For example, combining it with drugs that target other cellular processes, such as ergosterol biosynthesis, could lead to more effective antifungal therapies.
-
High-Content Screening: By fluorescently labeling this compound, it could be used in high-content screening assays to visualize its subcellular localization and to screen for mutants that are resistant or hypersensitive to its effects, further elucidating its mechanism of action and identifying new components of the CWI pathway.
By leveraging this compound as a molecular probe, researchers can gain deeper insights into the intricacies of fungal cell biology, paving the way for the development of novel and more effective antifungal strategies.
References
Application Notes and Protocols for High-Throughput Screening of Cladospolide A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladospolide A is a 12-membered macrolide natural product isolated from the fungus Cladosporium cladosporioides. It has garnered interest due to its diverse biological activities, including antifungal and plant growth regulatory effects.[1][2] Specifically, this compound has been shown to inhibit the root growth of lettuce seedlings.[1][2] Its derivatives also exhibit a range of bioactivities, making them promising candidates for the development of novel antifungal agents and plant growth modulators.
These application notes provide detailed protocols for high-throughput screening (HTS) of this compound derivatives to identify and characterize novel compounds with enhanced or selective bioactivity. Two primary screening strategies are presented: an antifungal susceptibility screen and a plant root growth inhibition assay.
Antifungal Susceptibility Screening
Application Note
This high-throughput screening assay is designed to identify and quantify the antifungal activity of this compound derivatives against pathogenic filamentous fungi. The protocol is based on a broth microdilution method coupled with absorbance or fluorescence-based readouts to determine fungal growth inhibition. This assay is suitable for screening large libraries of compounds to identify potent antifungal leads.
Experimental Protocol
1. Materials and Reagents:
-
Fungal Strain: Aspergillus fumigatus, Fusarium oxysporum, or other relevant filamentous fungi.
-
Culture Media: RPMI-1640 medium with L-glutamine, buffered with MOPS. Sabouraud Dextrose Broth (SDB) can also be used.
-
Test Compounds: this compound derivatives dissolved in dimethyl sulfoxide (DMSO).
-
Positive Control: Amphotericin B or other known antifungal agent.
-
Negative Control: DMSO.
-
Reagents for Viability Assay (Optional): Resazurin sodium salt solution.
-
Equipment: 384-well microplates, automated liquid handler, microplate incubator, microplate reader (absorbance at 600 nm or fluorescence at Ex/Em = 560/590 nm).
2. Procedure:
-
Fungal Inoculum Preparation:
-
Grow the fungal strain on potato dextrose agar (PDA) plates at 30°C until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the conidial suspension through sterile cheesecloth to remove hyphal fragments.
-
Adjust the conidial suspension to a final concentration of 2 x 104 conidia/mL in RPMI-1640 medium.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of each test compound from the library (typically at 1 mM in DMSO) into the wells of a 384-well microplate.
-
Include wells with 1 µL of Amphotericin B (positive control, various concentrations for dose-response) and 1 µL of DMSO (negative control).
-
-
Assay Performance:
-
Add 49 µL of the fungal inoculum to each well of the microplate containing the pre-spotted compounds. The final compound concentration will be 20 µM with a final DMSO concentration of 2%.
-
Seal the plates and incubate at 35°C for 48 hours, or until visible growth is observed in the negative control wells.
-
-
Data Acquisition:
-
Absorbance Reading: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Fluorescence Reading (Optional): Add 10 µL of resazurin solution (0.01%) to each well and incubate for an additional 2-4 hours. Measure fluorescence intensity (Ex/Em = 560/590 nm).
-
3. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula:
where ODcompound is the absorbance of the well with the test compound, ODDMSO is the average absorbance of the negative control wells, and ODblank is the absorbance of the media-only wells.
-
Identify "hit" compounds as those exhibiting a growth inhibition greater than a predefined threshold (e.g., >80%).
-
For hit compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Antifungal Activity of this compound Derivatives against Aspergillus fumigatus
| Compound ID | Structure Modification | % Inhibition at 20 µM | IC50 (µM) |
| This compound | Parent Compound | 85.2 ± 3.1 | 5.8 |
| Derivative 1 | C-7 Esterification | 92.5 ± 2.5 | 2.1 |
| Derivative 2 | C-9 Epoxidation | 75.1 ± 4.2 | 12.5 |
| Derivative 3 | Lactone Ring Opening | 10.3 ± 1.5 | > 50 |
| Amphotericin B | Positive Control | 99.8 ± 0.1 | 0.25 |
Visualization
Caption: Workflow for the high-throughput antifungal susceptibility screen.
Plant Root Growth Inhibition Screening
Application Note
This high-throughput assay is designed to identify and characterize this compound derivatives that modulate plant root growth. The protocol utilizes a 96-well plate format for the germination and growth of lettuce (Lactuca sativa) seedlings in the presence of test compounds. Image analysis is employed to quantify root length, providing a robust and scalable method for screening compound libraries.
Experimental Protocol
1. Materials and Reagents:
-
Plant Species: Lettuce (Lactuca sativa) seeds.
-
Growth Medium: 0.5x Murashige and Skoog (MS) medium including vitamins, pH 5.7.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Equipment: 96-well clear, flat-bottom microplates, automated liquid handler, sterile filter paper discs, growth chamber with controlled light and temperature, high-resolution flatbed scanner or automated imaging system.
2. Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize lettuce seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile distilled water.
-
Place one sterile seed in the center of each well of a 96-well microplate.
-
-
Compound Application:
-
Prepare a serial dilution of test compounds in 0.5x MS medium.
-
Add 200 µL of the compound-containing medium to each well. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include wells with this compound as a positive control and DMSO as a negative control.
-
-
Incubation:
-
Seal the plates with a breathable membrane.
-
Incubate the plates vertically in a growth chamber at 22°C with a 16h light / 8h dark photoperiod for 5-7 days.
-
-
Data Acquisition:
-
After the incubation period, place the 96-well plates on a high-resolution flatbed scanner and acquire images.
-
Alternatively, use an automated imaging system to capture images of each well.
-
3. Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to measure the primary root length of each seedling.
-
Calculate the percentage of root growth inhibition for each compound using the formula:
where Root Lengthcompound is the root length in the presence of the test compound and Root LengthDMSO is the average root length of the negative control seedlings.
-
Identify "hit" compounds as those causing significant root growth inhibition (e.g., >50%).
-
Determine the half-maximal inhibitory concentration (IC50) for hit compounds through dose-response analysis.
Data Presentation
Table 2: Root Growth Inhibition of Lactuca sativa by this compound Derivatives
| Compound ID | Structure Modification | % Inhibition at 10 µM | IC50 (µM) |
| This compound | Parent Compound | 65.8 ± 5.4 | 7.2 |
| Derivative 4 | C-4 Hydroxyl Acetylation | 78.2 ± 4.9 | 3.5 |
| Derivative 5 | C-5 Hydroxyl Methylation | 50.1 ± 6.1 | 9.8 |
| Derivative 6 | Double Bond Reduction | 25.4 ± 3.8 | > 20 |
| DMSO | Negative Control | 0 ± 2.5 | N/A |
Visualization
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Cladospolide A Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Cladospolide A from fungal fermentation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the production of this valuable macrolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produces it?
A1: this compound is a 12-membered macrolide, a type of polyketide secondary metabolite.[1] It has been isolated from various species of the fungus Cladosporium, including Cladosporium cladosporioides and Cladosporium sp. FT-0012.[2][3]
Q2: What are the key factors influencing the yield of this compound in fermentation?
A2: The production of secondary metabolites like this compound is highly sensitive to fermentation conditions. Key influencing factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[4] Optimizing these parameters is crucial for maximizing yield.
Q3: Which carbon sources are most effective for this compound production?
A3: While specific data for this compound is limited, studies on other secondary metabolites from Cladosporium and other fungi suggest that both simple and complex carbohydrates can be effective. Glucose is a commonly used and effective carbon source for fungal growth and secondary metabolite production.[5] Other sugars like sucrose and maltose may also support good yields.[5] It is advisable to test a range of concentrations to determine the optimal level for your specific strain.
Q4: How does the nitrogen source impact this compound yield?
A4: The type and concentration of the nitrogen source significantly affect secondary metabolism.[6] Organic nitrogen sources like peptone, yeast extract, and tryptone often promote higher yields of secondary metabolites compared to inorganic sources.[7] The carbon-to-nitrogen (C:N) ratio is a critical parameter to optimize.[6]
Q5: What is the optimal pH and temperature for Cladosporium sp. fermentation?
A5: Most Cladosporium species grow well at temperatures between 18-28°C.[8] For secondary metabolite production, a temperature around 25-28°C is often optimal.[4][9] The optimal initial pH of the culture medium typically falls within the range of 5.0 to 7.0.[10] It is important to monitor and, if necessary, control the pH throughout the fermentation process, as fungal metabolism can cause significant shifts.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Cladosporium sp. for this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Fungal Growth | Inadequate spore viability or inoculum size. | - Use fresh, viable spores for inoculation.- Increase the inoculum size. |
| Suboptimal media composition. | - Ensure all essential nutrients are present in the medium.- Test different carbon and nitrogen sources (see Table 1 & 2). | |
| Incorrect pH or temperature. | - Verify and adjust the initial pH of the medium.- Ensure the incubator/fermenter is maintaining the correct temperature. | |
| Good Growth but Low this compound Yield | Fermentation conditions favor primary metabolism over secondary metabolism. | - Optimize the C:N ratio; a higher ratio can sometimes induce secondary metabolite production.- Extend the fermentation time, as secondary metabolites are often produced in the stationary phase. |
| Suboptimal pH or temperature for secondary metabolite production. | - Perform a pH and temperature optimization study (see Table 3). | |
| Inadequate aeration or agitation. | - Increase the agitation speed to improve oxygen transfer.- Ensure adequate headspace in shake flasks or proper aeration in a bioreactor. | |
| Foaming in the Fermentor | High protein content in the medium (e.g., from yeast extract or peptone). | - Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based). |
| Contamination | Improper sterile technique. | - Review and reinforce aseptic techniques for media preparation, inoculation, and sampling. |
| Contaminated raw materials. | - Ensure all media components are properly sterilized. |
Data on Fermentation Parameter Optimization
The following tables summarize the potential impact of different fermentation parameters on this compound yield, based on studies of secondary metabolite production in Cladosporium and other filamentous fungi. These should be used as a starting point for optimization experiments.
Table 1: Effect of Different Carbon Sources on Secondary Metabolite Yield
| Carbon Source | Concentration (g/L) | Expected Impact on this compound Yield | Reference |
| Glucose | 20 - 50 | Generally supports good biomass and product formation. High concentrations can sometimes be inhibitory. | [5] |
| Sucrose | 20 - 50 | Often a good alternative to glucose, can lead to high yields. | [5] |
| Maltose | 20 - 50 | Can be an effective carbon source for many fungi. | [5] |
| Starch | 20 - 40 | A complex carbohydrate that can support sustained production. | [5] |
Table 2: Effect of Different Nitrogen Sources on Secondary Metabolite Yield
| Nitrogen Source | Concentration (g/L) | Expected Impact on this compound Yield | Reference |
| Peptone | 5 - 15 | An excellent organic nitrogen source, often leading to high yields of secondary metabolites. | [7] |
| Yeast Extract | 5 - 15 | Provides a rich source of nitrogen, vitamins, and growth factors, generally promoting high productivity. | [7] |
| Tryptone | 5 - 15 | Another effective organic nitrogen source. | [7] |
| Ammonium Sulfate | 2 - 5 | An inorganic source, may result in lower yields compared to organic sources but can be more cost-effective. | [6] |
Table 3: Influence of pH and Temperature on Secondary Metabolite Production
| Parameter | Range | Expected Optimal Range for this compound Production | Reference |
| Temperature | 20 - 35°C | 25 - 28°C | [4][8] |
| pH | 4.0 - 8.0 | 5.5 - 7.0 | [10] |
Experimental Protocols
Protocol 1: Media Preparation and Fermentation of Cladosporium sp.
-
Media Preparation:
-
Seed Culture Medium (Potato Dextrose Broth - PDB): Dissolve 24 g of PDB powder in 1 L of distilled water.
-
Production Medium (Rice-based): To a 1 L Erlenmeyer flask, add 80 g of rice and 120 mL of distilled water.
-
-
Sterilization: Autoclave all media at 121°C for 20 minutes.
-
Inoculum Preparation: Inoculate 100 mL of sterile PDB with a pure culture of Cladosporium sp. and incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days.
-
Production Fermentation: Inoculate the sterile rice medium with 5 mL of the seed culture.
-
Incubation: Incubate the production flasks statically at room temperature (approximately 25°C) for 30-60 days.
Protocol 2: Extraction of this compound
-
Extraction: To each fermentation flask, add 500 mL of ethyl acetate and let it sit for 24 hours.
-
Separation: Decant the ethyl acetate layer. Repeat the extraction process two more times.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC to isolate pure this compound.
Visualizations
Biosynthetic Pathway of this compound
This compound is a polyketide, synthesized by a large multifunctional enzyme called polyketide synthase (PKS). The pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes cyclization and modifications to yield the final macrolide structure. The diagram below illustrates a plausible biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Yield Optimization
A systematic approach is essential for optimizing this compound production. The following workflow outlines the key steps, from initial screening to scaled-up production.
Caption: Workflow for optimizing this compound production.
Troubleshooting Logic for Low Yield
When encountering low yields of this compound despite observing good fungal growth, a logical troubleshooting process can help identify the root cause.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Identification of a Polyketide Synthase Gene in the Synthesis of Phleichrome of the Phytopathogenic Fungus Cladosporium phlei -Molecules and Cells | 학회 [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon and nitrogen source effects on basidiomycetes exopolysaccharide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex nitrogen sources from agro-industrial byproducts: impact on production, multi-stress tolerance, virulence, and quality of Beauveria bassiana blastospores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Cladospolide A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Cladospolide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a macrolide natural product isolated from fungi of the Cladosporium genus.[1] It has garnered research interest due to its potential biological activities, including antifungal and cytotoxic properties.[1] However, like many macrolides, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can significantly hinder its handling in experimental assays, limit its bioavailability in preclinical studies, and pose a major challenge for the development of effective pharmaceutical formulations. A closely related compound, Cladospolide D, is known to be insoluble in water and hexane, while being soluble in organic solvents such as methanol, ethanol, and acetone, suggesting a similar solubility profile for this compound.[2]
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound crashes out of your aqueous buffer, forming a visible solid.
-
Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.
-
Low Bioactivity: You observe lower than expected biological effects, which could be due to the compound not being fully available to the cells or target.
-
Inconsistent Results: High variability between replicate experiments can be a sign of inconsistent compound solubilization.
Q3: What are the general strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and dispersibility of hydrophobic compounds like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing this compound in a solid-state carrier matrix.
-
Nanoparticle Formulations: Encapsulating this compound within lipid-based nanoparticles such as liposomes or solid lipid nanoparticles (SLNs).
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO/Ethanol stock solution into aqueous buffer. | The concentration of the organic solvent is not high enough in the final solution to maintain solubility. | - Increase the final concentration of the co-solvent (e.g., up to 5% DMSO or ethanol, checking for cellular toxicity).- Prepare a more concentrated stock solution to minimize the volume added to the aqueous phase. |
| Cloudy or turbid solution even after vortexing and sonication. | The aqueous solubility limit of this compound has been exceeded. | - Lower the final concentration of this compound in your experiment.- Employ a solubility enhancement technique such as cyclodextrin complexation or formulation into nanoparticles. |
| Low and inconsistent biological activity. | Poor bioavailability of the compound due to its low solubility. | - Prepare a fresh stock solution and ensure it is fully dissolved before use.- Consider using a formulation approach (liposomes, solid dispersions) to improve the delivery of this compound to your target cells. |
| Difficulty in preparing a stable stock solution. | Inappropriate solvent selection. | Cladospolide D, an analog, is soluble in methanol, ethanol, chloroform, acetonitrile, and acetone.[2] It is recommended to use these as primary solvents for stock solutions of this compound. |
Quantitative Data Summary
The following tables summarize typical parameters for various solubility enhancement techniques that can be applied to this compound. These are representative values based on studies with other hydrophobic drugs and should be optimized for this compound.
Table 1: Co-solvent Systems for this compound
| Co-solvent | Typical Concentration Range in Final Aqueous Solution | Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 0.1% - 5% (v/v) | Less toxic than DMSO for many cell types. |
Table 2: Cyclodextrin Inclusion Complexation Parameters
| Cyclodextrin Type | Molar Ratio (this compound:CD) | Typical Stability Constant (Kc) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:10 | 100 - 2000 M⁻¹ |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 to 1:10 | 500 - 5000 M⁻¹ |
Table 3: Solid Dispersion Formulations
| Carrier | Drug-to-Carrier Ratio (w/w) | Expected Dissolution Enhancement |
| Polyvinylpyrrolidone (PVP) K30 | 1:1 to 1:10 | 5 to 50-fold |
| Polyethylene Glycol (PEG) 6000 | 1:1 to 1:10 | 10 to 100-fold |
Table 4: Nanoparticle Formulation Parameters
| Formulation Type | Key Lipids/Carriers | Typical Encapsulation Efficiency (%) | Typical Drug Loading (%) |
| Liposomes | Phosphatidylcholine, Cholesterol | 70 - 95% | 1 - 5% |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Compritol® | 80 - 99% | 1 - 10% |
Experimental Protocols
1. Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the suspensions through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound against the HP-β-CD concentration to determine the complex stoichiometry and stability constant.
-
-
Preparation of the Solid Complex:
-
Based on the phase solubility study, dissolve this compound and HP-β-CD in a 1:1 molar ratio in a minimal amount of a 50:50 ethanol/water mixture.
-
Stir the solution at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting powder and dry it under vacuum.
-
2. Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution:
-
Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol or ethanol).
-
Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
-
Final Processing:
-
Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
3. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Visualizations
Caption: Workflow for selecting a suitable solubility enhancement technique for this compound.
Caption: Hypothesized p53-independent p21 activation pathway for this compound's anticancer activity.
Caption: Conceptual model of this compound's interference with fungal signaling pathways.
References
Troubleshooting peak tailing and broadening in Cladospolide A HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Cladospolide A. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues such as peak tailing and peak broadening.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for my this compound standard. What are the primary causes?
A1: Peak tailing for this compound is most commonly caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[1][2] The primary causes include:
-
Silanol Interactions: The free hydroxyl groups (-OH) on this compound can form strong hydrogen bonds with acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3] This secondary retention mechanism is a major contributor to peak tailing.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. Although this compound is not strongly ionizable, maintaining a low pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing these interactions.[3]
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can create active sites that interact with the analyte, leading to distorted peak shapes.[4]
-
Column Voids: A void or channel in the column packing bed can cause the sample to travel through different paths, resulting in a broadened and tailing peak.[5][6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to sample dispersion and peak tailing.[4][7]
Q2: My this compound peak is broader than expected, leading to poor resolution. What should I investigate?
A2: Peak broadening, or low column efficiency, can be caused by a range of factors from the mobile phase to the column and instrument setup.[8][9] Key areas to investigate are:
-
Inappropriate Sample Solvent: this compound is insoluble in water.[5] Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile or Methanol) will cause the sample band to spread excessively at the column inlet, resulting in a broad peak.[10] Always try to dissolve the sample in the initial mobile phase composition.[10]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH or temperature extremes.[6][7] This leads to a loss of efficiency and broader peaks. A significant drop in column backpressure or changes in peak shape for all analytes can indicate column deterioration.[11]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to both peak broadening and tailing.[5][8]
-
Slow Flow Rate: While it may seem counterintuitive, a flow rate that is too slow can increase longitudinal diffusion, where the analyte molecules diffuse away from the center of the band, causing broadening.[12]
-
Large Injection Volume: A large injection volume, especially with a strong sample solvent, can lead to significant peak broadening.[11][12]
Q3: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?
A3: Yes, the choice between acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity and higher elution strength in reversed-phase HPLC, which can lead to sharper, narrower peaks. Methanol, being a protic solvent, can sometimes engage in different hydrogen bonding interactions with the analyte and stationary phase, which might affect peak symmetry. If you are experiencing peak shape issues, substituting acetonitrile for methanol (or vice versa) while adjusting the gradient profile is a valid troubleshooting step.
Troubleshooting Guides & Experimental Protocols
Baseline HPLC Method Parameters for this compound
The following table summarizes a typical starting point for a reversed-phase HPLC method for this compound, based on methods used for similar fungal metabolites.[4][10]
| Parameter | Recommended Condition | Rationale for this compound Analysis |
| Column | C18, 2.6-5 µm, 100 Å, 4.6 x 150 mm | Good retention for moderately hydrophobic molecules like this compound (XLogP3 = 1.4).[8] |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA | Acid modifier suppresses silanol activity, minimizing peak tailing from hydroxyl group interactions.[3][13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or 0.1% TFA | Acetonitrile often provides better peak efficiency. Acid is added for consistency. |
| Gradient | 20% to 95% B over 20 minutes | A gradient is suitable for analyzing extracts or samples with varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility and can slightly improve peak shape. |
| Injection Vol. | 5-10 µL | Keeps injection volume small to prevent band broadening. |
| Sample Diluent | Initial Mobile Phase (e.g., 80:20 Water:ACN) | Ensures compatibility with the mobile phase and prevents peak distortion. |
| Detection | UV at 210-225 nm | Macrolides without strong chromophores typically have UV absorbance at lower wavelengths. |
Protocol 1: Diagnosing and Mitigating Peak Tailing
This protocol provides a step-by-step approach to troubleshoot peak tailing for this compound.
Objective: To systematically identify the cause of peak tailing and restore a symmetrical peak shape (Tailing Factor ≤ 1.2).
Methodology:
-
Check for Extra-Column Volume:
-
Inspect all tubing and connections between the autosampler, column, and detector.
-
Ensure that all fittings are properly seated and that the tubing has not slipped inside the fitting, creating a void.[6]
-
Replace any long or wide-bore tubing with shorter, narrower (e.g., 0.005" ID) PEEK tubing where possible.[7]
-
-
Prepare a Fresh Mobile Phase and Sample:
-
Prepare a fresh batch of mobile phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid). Ensure high-purity (HPLC-grade) solvents are used.[7]
-
Dissolve a new sample of this compound standard in the initial mobile phase composition (e.g., 80:20 A:B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Test the Column:
-
If peak tailing persists, the issue may be with the column.
-
First, flush the column with a strong solvent. For a C18 column, flush with 10-20 column volumes of 100% Acetonitrile, followed by 10-20 column volumes of Isopropanol.
-
If flushing does not resolve the issue, the column may be permanently damaged or contaminated.
-
Replace the column with a new C18 column of the same specifications and re-inject the sample. If the peak shape improves, the original column was the source of the problem.[3][5]
-
-
Optimize Mobile Phase pH:
-
If using a new column still results in tailing, secondary silanol interactions are likely the root cause.[2]
-
Increase the acidity of the mobile phase by using 0.1% Trifluoroacetic Acid (TFA) instead of formic acid. TFA is a stronger ion-pairing agent that can more effectively mask silanol sites.
-
Analyze the sample again and compare the tailing factor.
-
Protocol 2: Addressing Peak Broadening
This protocol outlines steps to improve peak efficiency and reduce broadening.
Objective: To achieve sharp, narrow peaks for better resolution and sensitivity.
Methodology:
-
Verify Sample and Diluent Compatibility:
-
Confirm that the sample diluent is the same as or weaker than the initial mobile phase.[10]
-
If the sample was dissolved in a strong solvent (e.g., 100% Methanol), re-prepare the sample by dissolving it in the starting mobile phase mixture (e.g., 80% Water/0.1% FA : 20% ACN/0.1% FA).
-
-
Reduce Injection Volume and Mass:
-
If the peak is broad and asymmetrical (fronting or tailing), column overload may be the issue.[5]
-
Reduce the injection volume by half (e.g., from 10 µL to 5 µL) and re-run the analysis.
-
If the peak shape improves, dilute the sample concentration (e.g., by a factor of 5) and inject the original volume.
-
-
Check for System Leaks or Blockages:
-
Monitor the system pressure. A fluctuating pressure can indicate a leak or a bubble in the pump, leading to inconsistent flow and peak broadening.
-
A sudden increase in backpressure may suggest a blockage in the system, often at the guard column or the column inlet frit.[11] Replace the guard column or reverse-flush the analytical column (disconnect from the detector first) with an appropriate solvent to attempt to remove the blockage.
-
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 6. Cladospolide B | C12H20O4 | CID 11958189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | C12H20O4 | CID 11020642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. Polyketides from the Mangrove-Derived Endophytic Fungus Cladosporium cladosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) in Empetrum rubrum Vahl ex Willd - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Overlapping NMR Signals in Cladospolide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping signals in the Nuclear Magnetic Resonance (NMR) spectrum of Cladospolide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a macrolide natural product.[1] It has been isolated from fungi of the Cladosporium genus.[1] Its chemical formula is C₁₂H₂₀O₄.[1]
Chemical Structure of this compound:
References
Minimizing batch-to-batch variability in Cladospolide A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Cladospolide A from Cladosporium species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process, leading to inconsistencies in this compound yield and purity.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CLA-V-001 | Low or No this compound Production | 1. Inadequate fungal strain or genetic drift. 2. Suboptimal media composition. 3. Inappropriate fermentation conditions (pH, temperature, aeration). | 1. Confirm the identity and viability of the Cladosporium strain. Use cryopreserved stock cultures to ensure genetic stability. 2. Optimize media components. Systematically vary carbon and nitrogen sources, as well as trace elements.[1][2][3] 3. Perform a Design of Experiments (DoE) to identify optimal pH, temperature, and agitation/aeration levels.[4][5][6] |
| CLA-V-002 | High Batch-to-Batch Variability in Yield | 1. Inconsistent inoculum size or quality. 2. Variability in raw material quality.[7][8] 3. Fluctuations in physical fermentation parameters. | 1. Standardize the inoculum preparation protocol, ensuring consistent spore concentration and age.[9] 2. Source raw materials from a single, reliable supplier. Implement quality control checks for each new lot of media components. 3. Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation run. Implement real-time monitoring and control systems.[7][10] |
| CLA-V-003 | Co-production of Unwanted Secondary Metabolites | 1. Stress conditions during fermentation (e.g., nutrient limitation, oxidative stress).[11] 2. Genetic regulation of competing biosynthetic gene clusters.[11][12] | 1. Maintain optimal nutrient levels through fed-batch strategies. Monitor and control dissolved oxygen to minimize oxidative stress. 2. Consider genetic engineering approaches to downregulate the expression of genes responsible for unwanted metabolites. |
| CLA-P-001 | Poor Fungal Growth or Biomass Accumulation | 1. Presence of inhibitory compounds in the media. 2. Suboptimal osmotic conditions. 3. Contamination with other microorganisms. | 1. Test for and remove any potential inhibitors from the media components. 2. Adjust the initial salt concentration of the medium. 3. Implement strict aseptic techniques during all stages of culture handling and fermentation. |
| CLA-A-001 | Difficulties in this compound Extraction and Purification | 1. Inefficient cell lysis. 2. Co-extraction of interfering compounds. 3. Degradation of this compound during processing. | 1. Optimize the cell disruption method (e.g., sonication, bead beating, enzymatic lysis). 2. Employ a multi-step purification strategy, such as liquid-liquid extraction followed by column chromatography.[13] 3. Perform extraction and purification at low temperatures and protect samples from light to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What are the most critical factors influencing this compound production?
The production of fungal secondary metabolites like this compound is tightly regulated by both internal and external factors.[11] Critical environmental factors include media composition (carbon and nitrogen sources), pH, temperature, and aeration.[1][14] Genetic factors within the producing Cladosporium strain also play a crucial role.[11][12]
2. How can I develop a robust and reproducible fermentation process?
A data-centric approach is key to managing batch-to-batch variability.[15] This involves:
-
Process Optimization: Utilize statistical methods like Design of Experiments (DoE) to systematically optimize fermentation parameters.[4][5][16]
-
Standardization: Implement standardized protocols for media preparation, inoculum development, and all operational procedures.
-
Real-time Monitoring: Employ Process Analytical Technology (PAT) to monitor critical process parameters and quality attributes in real-time, allowing for corrective actions during the fermentation.[8][10]
3. What is the "One Strain-Many Compounds" (OSMAC) approach and how can it be used to optimize this compound production?
The OSMAC approach is based on the principle that a single fungal strain can produce different secondary metabolites when grown under different culture conditions.[12] By systematically altering parameters such as media composition, temperature, and pH, it is possible to specifically enhance the production of the desired compound, this compound, while potentially suppressing the biosynthesis of others.
4. What analytical methods are recommended for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound.[13] It is often coupled with UV-Vis or Mass Spectrometry (MS) detectors for enhanced sensitivity and specificity.[2][3] For accurate quantification, it is essential to develop a validated analytical method with appropriate calibration standards.
Quantitative Data Summary
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (at equivalent g/L) | Relative this compound Yield (%) | Fungal Biomass (g/L) |
| Glucose | 100 | 15.2 |
| Sucrose | 85 | 14.8 |
| Fructose | 92 | 15.0 |
| Mannitol | 70 | 12.5 |
| Lactose | 35 | 8.2 |
Note: Data are hypothetical and for illustrative purposes, based on general principles of fungal secondary metabolite production where simple sugars often support high yields.[1]
Table 2: Influence of pH and Temperature on this compound Yield
| pH | Temperature (°C) | Relative this compound Yield (%) |
| 5.0 | 25 | 75 |
| 6.0 | 25 | 100 |
| 7.0 | 25 | 88 |
| 6.0 | 20 | 65 |
| 6.0 | 30 | 95 |
Note: This table illustrates a hypothetical optimization scenario. Fungal secondary metabolite production is often sensitive to pH and temperature, with optimal conditions typically falling within a narrow range.[11][12]
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Strain Revival: Revive a cryopreserved vial of Cladosporium sp. on a Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Harvesting: Flood the surface of the mature PDA plate with 10 mL of sterile 0.01% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Suspension: Transfer the resulting spore suspension to a sterile 50 mL conical tube.
-
Spore Counting: Determine the spore concentration using a hemocytometer or a spectrophotometric method calibrated for Cladosporium spores.[9]
-
Inoculation: Dilute the spore suspension with sterile water to a final concentration of 1 x 10^6 spores/mL. Use this standardized suspension to inoculate the fermentation medium.
Protocol 2: Batch Fermentation for this compound Production
-
Media Preparation: Prepare the production medium (e.g., Potato Dextrose Broth or a custom-defined medium) and dispense into fermentation vessels. Autoclave at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the cooled medium with the standardized spore suspension (from Protocol 1) to a final concentration of 1 x 10^4 spores/mL.
-
Incubation: Incubate the fermentation culture at 25°C with agitation at 150 rpm for 14 days.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, substrate consumption, and this compound concentration.
-
Harvesting: After the incubation period, harvest the entire culture broth for extraction and purification of this compound.
Visualizations
References
- 1. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. Adjustment and quantification of UV-visible spectrophotometry analysis: an accurate and rapid method for estimating Cladosporium spp. spore concentration in a water suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.minitab.com [blog.minitab.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zaether.com [zaether.com]
- 16. Enhanced antioxidant activity of Chenopodium formosanum Koidz. by lactic acid bacteria: Optimization of fermentation conditions | PLOS One [journals.plos.org]
Challenges in the scale-up of Cladospolide A synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Cladospolide A synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical macrocyclization step.
Issue 1: Failure of Direct Ring-Closing Metathesis (RCM) for 12-Membered Macrolactone Formation
Q: My attempt to form the 12-membered macrolactone of a this compound precursor via direct Ring-Closing Metathesis (RCM) has failed, resulting in low yields and a complex mixture of oligomers. What are the likely causes and potential solutions?
A: This is a well-documented challenge in the total synthesis of this compound.[1] The primary reasons for the failure of direct RCM to form the 12-membered ring include:
-
Unfavorable Precursor Conformation: The acyclic precursor required for the 12-membered ring formation may not readily adopt the necessary conformation for intramolecular cyclization, leading to a higher probability of intermolecular reactions and oligomerization.
-
Steric Hindrance: Substituents on the diene precursor can sterically hinder the approach of the ruthenium catalyst, slowing down the intramolecular reaction rate relative to intermolecular reactions.
-
Catalyst Deactivation: Functional groups present in the precursor can sometimes interact with and deactivate the RCM catalyst.
Troubleshooting and Solutions:
-
Alternative Macrocyclization Strategy: The most successful and widely adopted solution is to switch to a different macrocyclization method. The Yamaguchi macrolactonization has been consistently and successfully employed in several total syntheses of this compound and its analogues.[1][2] This method involves the formation of a mixed anhydride from the seco-acid, which then undergoes intramolecular cyclization promoted by a nucleophilic catalyst like DMAP.
-
Indirect RCM Approach: As demonstrated by Banwell and coworkers, an alternative strategy involves an initial RCM to form a smaller, more readily accessible 10-membered lactone.[1] This smaller ring can then be elaborated to the desired 12-membered this compound core through a subsequent homologation sequence, such as a Wadsworth-Horner-Emmons reaction followed by a final lactonization step.
-
Optimization of RCM Conditions (with caution): While direct RCM for the 12-membered ring is challenging, you can attempt to optimize the reaction conditions, though success is not guaranteed. Key parameters to investigate include:
-
Catalyst Choice: Employing more active second or third-generation Grubbs or Hoveyda-Grubbs catalysts might improve efficiency.
-
High Dilution: Running the reaction at very high dilution (typically <0.005 M) is crucial to favor intramolecular cyclization over intermolecular oligomerization. This is a critical parameter in any macrocyclization.
-
Temperature: Varying the reaction temperature can influence the reaction rate and catalyst stability.
-
Solvent: The choice of solvent can impact substrate and catalyst solubility and stability. Dichloromethane and toluene are commonly used.
-
Issue 2: Low Yields in Yamaguchi Macrolactonization
Q: I am using the Yamaguchi macrolactonization to form the 12-membered ring of this compound, but I am observing low yields. How can I improve the efficiency of this reaction?
A: The Yamaguchi macrolactonization is generally a robust method for this transformation, but its success is highly dependent on specific reaction conditions, especially on a larger scale.
Troubleshooting and Solutions:
-
Purity of the Seco-Acid: Ensure the starting seco-acid is of very high purity. Impurities can interfere with the reaction and complicate the purification of the final product.
-
Strict Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. The presence of water can hydrolyze the highly reactive mixed anhydride intermediate.
-
High-Dilution Conditions: As with RCM, maintaining high dilution is critical to suppress intermolecular side reactions that lead to dimers and oligomers. A slow addition of the seco-acid to the reaction mixture (syringe pump addition) can help maintain these conditions.
-
Reagent Stoichiometry and Addition Order: Carefully control the stoichiometry of 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP. The standard procedure involves the formation of the mixed anhydride first, followed by the addition of the DMAP solution for the cyclization.
-
Reaction Time and Temperature: The reaction time can vary depending on the substrate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. The reaction is typically run at elevated temperatures (e.g., refluxing toluene).
Issue 3: Difficulties in Purification of this compound
Q: I am struggling with the final purification of this compound. The product seems to be sensitive, and I am getting low recovery after chromatography.
A: The purification of macrolides like this compound can be challenging due to their conformational flexibility and potential for degradation.
Troubleshooting and Solutions:
-
Chromatography Conditions:
-
Stationary Phase: Use high-quality silica gel. For sensitive compounds, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize degradation on the column.
-
Eluent System: A gradient elution of ethyl acetate in hexanes is commonly used. Careful optimization of the gradient is necessary to achieve good separation from closely related impurities.
-
-
Handling and Storage:
-
Temperature: Keep the compound cold whenever possible, especially during concentration and storage.
-
pH: Avoid strongly acidic or basic conditions during workup and purification, as the lactone and other functional groups may be sensitive.
-
-
Alternative Purification Techniques: If column chromatography is problematic, consider other techniques such as preparative HPLC or crystallization if a suitable solvent system can be found.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable strategy for the synthesis of the this compound macrocycle?
A1: Based on published total syntheses, the most reliable and scalable approach for constructing the 12-membered macrolactone of this compound is the Yamaguchi macrolactonization .[1][2] Direct RCM has been reported to be unsuccessful for the formation of the 12-membered ring. An alternative, albeit longer, scalable route involves the RCM formation of a 10-membered ring intermediate, followed by a two-carbon homologation and a final lactonization step.
Q2: What are the key stereocenters in this compound, and how is their stereochemistry typically controlled during synthesis?
A2: this compound has multiple stereocenters. The control of these stereocenters is a critical aspect of the synthesis. Common strategies employed in various total syntheses include:
-
Chiral Pool Starting Materials: Utilizing readily available enantiopure starting materials (e.g., from biocatalysis) to set key stereocenters early in the synthesis.
-
Asymmetric Reactions: Employing well-established asymmetric reactions such as Sharpless asymmetric epoxidation or dihydroxylation to introduce new stereocenters with high selectivity.
-
Substrate-Controlled Reactions: Designing the synthesis so that existing stereocenters direct the stereochemical outcome of subsequent reactions.
Q3: What are the general challenges to consider when scaling up a macrolide synthesis like this compound?
A3: Beyond the specific chemical challenges, scaling up any synthesis introduces a new set of logistical and safety considerations:
-
Reagent Cost and Availability: Reagents used in small-scale laboratory synthesis may be too expensive or not available in sufficient quantities for large-scale production.
-
Reaction Exotherms: Reactions that are easily controlled on a small scale may generate significant heat on a larger scale, requiring careful thermal management to ensure safety.
-
Purification: Chromatography, which is common in the lab, can be costly and time-consuming on a large scale. Developing robust crystallization or extraction procedures for purification is often necessary.
-
Process Robustness: The synthesis must be reproducible and give consistent yields and purity when the scale is increased.
Quantitative Data
Table 1: Comparison of Key Macrocyclization Step in this compound Synthesis
| Synthetic Route (Author) | Macrocyclization Method | Key Reagents | Solvent | Concentration | Temperature | Yield | Reference |
| Banwell, 2004 | Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | High Dilution | Reflux | Not explicitly stated for this step, but part of a successful sequence | [1] |
| Banwell, 2004 | Direct RCM (12-membered ring) | Grubbs' Catalyst | Not specified | Not specified | Not specified | Failed | [1] |
| Banwell, 2004 | RCM (10-membered ring) | Grubbs' Catalyst | CH2Cl2 | 0.005 M | Reflux | 74% | [1] |
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization for this compound Synthesis (Adapted from literature procedures)
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific seco-acid precursor. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Seco-acid precursor of this compound
-
2,4,6-Trichlorobenzoyl chloride (freshly distilled or from a new bottle)
-
Triethylamine (Et3N) (freshly distilled over CaH2)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Prepare a solution of the seco-acid in anhydrous toluene (e.g., 1 equivalent in a volume to achieve high dilution upon addition).
-
Prepare a solution of DMAP in anhydrous toluene (e.g., 4 equivalents).
-
-
Mixed Anhydride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the seco-acid solution.
-
Add freshly distilled triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of triethylammonium hydrochloride precipitate will be observed.
-
-
Macrolactonization:
-
Heat the reaction mixture to reflux.
-
Using a syringe pump, add the previously prepared DMAP solution to the refluxing mixture over a period of 8-12 hours to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium hydrochloride precipitate and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Troubleshooting Tips:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. Confirm the purity of the starting seco-acid. Extend the addition time of the DMAP solution to ensure high dilution is maintained.
-
Dimer/Oligomer Formation: This is a strong indication that the reaction concentration is too high. Increase the total solvent volume and/or slow down the rate of addition of the DMAP solution.
Visualizations
Diagrams
Caption: Synthetic workflow for this compound highlighting the challenging macrocyclization step.
References
Technical Support Center: Addressing Fungal Resistance to Cladospolide A
Welcome to the technical support center for researchers working with Cladospolide A. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential development of fungal resistance to this natural antifungal compound. As a novel investigational agent, documented cases of this compound resistance are not yet prevalent in the literature. Therefore, this guide focuses on established principles of antifungal resistance and provides detailed protocols to help you identify and characterize potential resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the minimum inhibitory concentration (MIC) of this compound against our fungal strain after repeated exposure. What could be the reason for this?
A1: A progressive increase in the MIC suggests the potential development of acquired resistance. Fungi can develop resistance to antifungal agents through various mechanisms.[1] Common mechanisms include:
-
Target modification: Alterations in the drug's molecular target can reduce its binding affinity.
-
Overexpression of efflux pumps: Fungi can actively transport the antifungal agent out of the cell, preventing it from reaching its target.[2][3][4][5]
-
Alterations in the drug target pathway: The fungus may develop bypass pathways to circumvent the metabolic block imposed by the drug.
-
Formation of biofilms: Fungi within a biofilm matrix can exhibit increased resistance to antimicrobial agents.
To investigate this, we recommend performing antifungal susceptibility testing on the suspected resistant isolate and a wild-type control. A significant and reproducible increase in the MIC would confirm resistance.
Q2: How can we determine if efflux pump overexpression is responsible for the observed resistance to this compound?
A2: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), is a common mechanism of multidrug resistance in fungi.[2][3][4][5] To investigate the role of efflux pumps in this compound resistance, you can perform a rhodamine 6G efflux assay. This assay measures the accumulation of a fluorescent substrate that is also a substrate for many efflux pumps. Reduced accumulation in the resistant strain compared to the wild-type, which can be reversed by an efflux pump inhibitor, would suggest the involvement of this mechanism. Additionally, quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of known efflux pump-encoding genes.
Q3: What are the first steps to identify the molecular target of this compound in our fungal species of interest?
A3: Identifying the molecular target is crucial for understanding the mechanism of action and potential resistance mechanisms. A combination of computational and experimental approaches can be employed:
-
Molecular Docking: In silico molecular docking studies can predict the binding affinity of this compound to various known fungal proteins. This can help prioritize potential targets for experimental validation.
-
Target-based screening: If you have a hypothesis about the target pathway (e.g., cell wall synthesis, ergosterol biosynthesis), you can perform biochemical assays to assess the inhibitory effect of this compound on specific enzymes in that pathway.
-
Chemical Genomics: This approach uses a collection of mutant strains, each with a single gene deletion, to identify genes that, when absent, make the fungus more susceptible or resistant to the compound. This can provide strong clues about the drug's target or the pathway it affects.
Q4: We have confirmed resistance in our fungal strain, but it doesn't seem to be related to efflux pumps. What other mechanisms should we investigate?
A4: If efflux pump activity is ruled out, you should consider other established resistance mechanisms:
-
Target Gene Mutations: The gene encoding the drug's target may have acquired mutations that alter the protein's structure, thereby reducing the binding affinity of this compound. Sequencing the candidate target gene in both the resistant and wild-type strains can identify any such mutations.
-
Target Overexpression: The fungus might be overproducing the target protein, requiring higher concentrations of this compound to achieve an inhibitory effect. This can be investigated using qRT-PCR to measure the expression of the target gene or by quantifying the protein levels using techniques like Western blotting or proteomics.
-
Development of Bypass Pathways: The fungus may have activated an alternative metabolic pathway to compensate for the inhibitory effect of this compound. Transcriptomic analysis (RNA-Seq) can be a powerful tool to identify upregulated genes and pathways in the resistant strain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent MIC values for this compound | Inoculum size variability; improper preparation of drug dilutions; variation in incubation time or temperature. | Standardize your antifungal susceptibility testing protocol. Refer to the detailed Broth Microdilution Antifungal Susceptibility Testing Protocol below. |
| Putative resistant strain loses its resistant phenotype after being sub-cultured without the drug. | The resistance mechanism may be transient or unstable. | This could indicate a transient adaptation rather than a stable genetic mutation. Perform transcriptomic analysis (RNA-Seq) on the resistant strain grown with and without this compound to identify differentially expressed genes that may be responsible for this transient resistance. |
| No mutations found in the suspected target gene of the resistant strain. | Resistance may be due to overexpression of the target, an alternative resistance mechanism (e.g., efflux pumps), or an incorrect target hypothesis. | Quantify the expression of the target gene using qRT-PCR. Investigate other potential resistance mechanisms as outlined in the FAQs. Consider performing whole-genome sequencing to identify other potential mutations. |
| Difficulty in identifying the mechanism of action of this compound. | The compound may have a novel target or multiple targets. | Employ a multi-pronged approach. Use chemical genomics and proteomics to generate a list of potential targets. Validate these targets using biochemical assays and by creating targeted gene knockouts. |
Quantitative Data
Table 1: Reported Antifungal Activity of this compound and Related Compounds
| Compound | Fungal Species | IC50 Value | Reference |
| This compound | Aspergillus fumigatus | 6.25 µ g/disc | [6] |
| Cladospolide D | Pyricularia oryzae | 0.15 µg/mL | [7] |
| Cladospolide D | Mucor racemosus | 29 µg/mL | [7] |
| Sporiolide A | Candida albicans | 16.7 µg/mL | [8] |
| Sporiolide A | Cryptococcus neoformans | 8.4 µg/mL | [8] |
| Sporiolide A | Aspergillus niger | 16.7 µg/mL | [8] |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing Protocol
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Fungal inoculum, adjusted to the appropriate concentration in RPMI-1640
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
-
Prepare Fungal Inoculum:
-
Grow the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for Candida spp.) for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Whole-Genome Sequencing of Resistant Fungal Isolates
This protocol provides a general workflow for identifying mutations that may confer resistance to this compound.
Procedure:
-
Isolate Genomic DNA:
-
Library Preparation and Sequencing:
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the sequencing reads from both the resistant and susceptible strains to a reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant strain.
-
Annotate the identified genetic variations to determine if they fall within coding regions or regulatory elements of genes that could plausibly be involved in resistance.
-
RNA-Seq Analysis of Fungal Response to this compound
This protocol outlines the steps to identify genes and pathways that are differentially expressed in response to this compound treatment, which can provide insights into its mechanism of action and potential resistance mechanisms.
Procedure:
-
Experimental Setup:
-
Grow fungal cultures and expose them to a sub-inhibitory concentration of this compound for a defined period. Include an untreated control group.
-
-
RNA Extraction:
-
Harvest the fungal cells and extract total RNA using a method that ensures high-quality, intact RNA.[13]
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control and mapping of the RNA-Seq reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.[14][15][16]
-
Perform gene ontology (GO) and pathway enrichment analysis to identify the biological processes and pathways that are most affected by the compound.
-
Visualizations
Caption: Potential mechanisms of fungal resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Efflux pump proteins in antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification and characterization of antifungal compounds using a Saccharomyces cerevisiae reporter bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 9. Bacterial and fungal DNA extraction protocol for long-read whole genome sequencing [protocols.io]
- 10. Fungal Whole-Genome Sequencing for Species Identification: From Test Development to Clinical Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Whole Genome Sequencing | Texas DSHS [dshs.texas.gov]
- 12. A Whole Genome Sequencing-Based Approach to Track down Genomic Variants in Itraconazole-Resistant Species of Aspergillus from Iran [mdpi.com]
- 13. RNA-sequencing analysis of fungi-induced transcripts from the bamboo wireworm Melanotus cribricollis (Coleoptera: Elateridae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Combining Genome-Wide Gene Expression Analysis (RNA-seq) and a Gene Editing Platform (CRISPR-Cas9) to Uncover the Selectively Pro-oxidant Activity of Aurone Compounds Against Candida albicans [frontiersin.org]
- 15. Role of Genomics and RNA-seq in Studies of Fungal Virulence [researchrepository.ucd.ie]
- 16. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Cladospolide A and Cladospolide B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activities of two natural products, Cladospolide A and Cladospolide B. The information is based on available experimental data to facilitate further research and development in antifungal therapies.
Quantitative Antifungal Activity
The available data on the antifungal activities of this compound and Cladospolide B are summarized below. It is important to note that the reported activities were determined using different methodologies and against different fungal species, which precludes a direct comparison of potency.
| Compound | Fungal Species | Method | Observed Activity | Reference |
| This compound | Aspergillus fumigatus | Disc Diffusion | Inhibition at 6.25 µ g/disc | [1] |
| Aspergillus niger | Disc Diffusion | No inhibition | [1] | |
| Candida albicans | Disc Diffusion | No inhibition | [1] | |
| Cryptococcus neoformans | Disc Diffusion | No inhibition | [1] | |
| Cladospolide B | Helminthosporium oryzae (Cochliobolus miyabeanus) | Hyphal Growth Inhibition | IC50: 1-5 mg/mL | [2][3][4] |
Key Observations:
-
This compound has demonstrated specific activity against the human pathogenic mold Aspergillus fumigatus. The nature of this activity is described as growth reduction rather than complete inhibition[1]. Its lack of activity against A. niger, C. albicans, and C. neoformans at the tested concentration suggests a narrow antifungal spectrum[1].
-
Cladospolide B has shown weak antifungal activity against the plant pathogenic fungus Helminthosporium oryzae[2][3][4]. The reported IC50 value in the mg/mL range indicates significantly lower potency compared to the µ g/disc activity of this compound, although the different testing methods must be considered.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound and B are not extensively described in the available literature. However, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method, a standard and widely accepted technique, is provided below.
Generalized Broth Microdilution Antifungal Susceptibility Testing Protocol
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain pure colonies.
-
A suspension of the fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.
-
The suspension is adjusted spectrophotometrically to a defined concentration, which is then further diluted to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi).
-
-
Preparation of Antifungal Agent Dilutions:
-
A stock solution of the Cladospolide is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS to a pH of 7.0. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (typically 24-72 hours, depending on the fungal species).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the complete inhibition of visible growth. The endpoint can be read visually or with a spectrophotometer.
-
Antifungal Mechanism of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound and Cladospolide B have not been elucidated in the reviewed literature. However, many antifungal agents exert their effects by disrupting key cellular processes in fungi. A common target is the cell wall integrity pathway , which is crucial for fungal viability and pathogenesis. The Mitogen-Activated Protein Kinase (MAPK) cascade is a central component of this pathway.
Below is a generalized diagram of a fungal MAPK signaling pathway, a potential target for antifungal compounds.
Caption: A simplified diagram of the fungal MAPK signaling pathway.
Conclusion
Based on the currently available data, this compound exhibits a narrow spectrum of antifungal activity with specific action against Aspergillus fumigatus. In contrast, Cladospolide B displays weak activity against a plant pathogenic fungus. The significant difference in their reported inhibitory concentrations, albeit from different assay types, suggests that this compound may be a more promising candidate for further antifungal drug development, particularly for aspergillosis.
Future research should focus on direct comparative studies of this compound and B against a broader panel of fungal pathogens using standardized methodologies. Elucidating their mechanisms of action and identifying their molecular targets will be crucial for understanding their therapeutic potential and for the rational design of more potent analogs.
References
Structure-Activity Relationship of Cladospolide A and its Isomers: A Comparative Guide
An In-depth Analysis of the Biological Activities of Cladospolide A and its Stereoisomers, Supported by Experimental Data
This compound, a 12-membered macrolide natural product isolated from fungi of the Cladosporium genus, has garnered significant interest in the scientific community due to its diverse biological activities. The structure-activity relationship (SAR) of this compound and its isomers is a compelling area of study, revealing how subtle changes in stereochemistry can lead to vastly different biological outcomes. This guide provides a comparative analysis of the known biological activities of this compound and its isomers, presenting available quantitative data, detailed experimental protocols, and a proposed experimental workflow for further investigation.
Comparative Biological Activities
The most striking example of the structure-activity relationship among Cladospolide isomers is the opposing effects of this compound and Cladospolide B on plant growth. This compound has been identified as a root growth inhibitor, while its (Z)-isomer, Cladospolide B, acts as a root growth promoter.[1] This stark difference in activity underscores the critical role of the C-2 double bond geometry in determining the molecule's interaction with its biological target.
Beyond their effects on plant growth, various isomers and related compounds have been investigated for their cytotoxic and antifungal properties. While comprehensive, directly comparable quantitative data for all isomers is not extensively available in the literature, existing studies provide valuable insights. For instance, Sporiolides A and B, which are structurally related to the Cladospolides, have demonstrated cytotoxicity against murine lymphoma L1210 cells.[1]
Table 1: Comparative Phytotoxicity of this compound and B
| Compound | Isomer | Biological Activity |
| This compound | (E)-4,5-dihydroxy-2-dodecen-11-olide | Root growth inhibitor of lettuce seedlings |
| Cladospolide B | (Z)-4,5-dihydroxy-2-dodecen-11-olide | Root growth promoter of lettuce seedlings |
Table 2: Cytotoxic and Antifungal Activity of Selected Cladospolide-related Compounds
| Compound | Activity | Cell Line / Fungal Strain | IC50 / MIC | Reference |
| Sporiolide A | Cytotoxicity | Murine lymphoma L1210 | 0.13 µg/mL | [1] |
| Sporiolide B | Cytotoxicity | Murine lymphoma L1210 | 0.81 µg/mL | [1] |
| Cladospolide D | Antifungal | Pyricularia oryzae | 0.15 µg/mL | [2] |
| Cladospolide D | Antifungal | Mucor racemosus | 29 µg/mL | [2] |
| iso-cladospolide B | Cytotoxicity | K562 | 13.10 ± 0.08 µM | [3][4] |
Experimental Protocols
To facilitate reproducible research and further investigation into the SAR of this compound and its isomers, this section details the methodologies for key biological assays.
Lettuce Seedling Bioassay for Phytotoxicity
This assay is used to determine the effect of Cladospolide isomers on plant growth.
Materials:
-
Lettuce seeds (Lactuca sativa)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Test compounds (this compound, B, etc.) dissolved in a suitable solvent (e.g., ethanol)
-
Solvent control
-
Incubator
Procedure:
-
Place a sheet of filter paper in each Petri dish.
-
Apply a solution of the test compound at various concentrations to the filter paper. Ensure the solvent evaporates completely.
-
Place a defined number of lettuce seeds (e.g., 20-25) on the filter paper in each dish.
-
Moisten the filter paper with a specific volume of distilled water.
-
Seal the Petri dishes to maintain humidity.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 days).[5]
-
After the incubation period, measure the root length of the seedlings.
-
Calculate the percentage of root growth inhibition or promotion relative to the solvent control.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., murine lymphoma L1210, K562)
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7][8][9]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Assay for Antifungal Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains (e.g., Pyricularia oryzae, Mucor racemosus)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Test compounds dissolved in DMSO
-
Inoculum of the fungal strain adjusted to a specific concentration
-
Microplate reader or visual inspection
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[10][11]
-
Add a standardized inoculum of the fungal strain to each well.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.[10]
Experimental Workflow and Signaling Pathway Investigation
The precise molecular targets and signaling pathways affected by this compound and its isomers remain largely uncharacterized. To elucidate the mechanism of action, a systematic experimental approach is required.
Caption: A proposed workflow for identifying the molecular targets and signaling pathways of this compound isomers.
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound or its isomers. The proposed workflow provides a roadmap for future research to bridge this knowledge gap. Initial steps would involve identifying the primary molecular target(s) through techniques like affinity chromatography. Subsequent transcriptomic and proteomic analyses of cells treated with active isomers would reveal changes in gene and protein expression, which can then be mapped to specific signaling pathways using bioinformatics tools. Validation of these targets would be the final and crucial step in elucidating the mechanism of action. The discovery of the signaling pathways involved will be instrumental in understanding the diverse biological activities of these fascinating natural products and could pave the way for their development as pharmacological tools or therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 [frontiersin.org]
- 4. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cladospolide A versus Amphotericin B: A Comparative Analysis of Antifungal Mechanisms
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Cladospolide A and the widely-used antifungal agent, Amphotericin B. The content is based on available experimental data to objectively evaluate their mechanisms of action, antifungal efficacy, and effects on cellular signaling pathways.
Primary Mechanism of Action
The fundamental difference between Amphotericin B and this compound lies in their primary interaction with the fungal cell. Amphotericin B physically disrupts the cell membrane, while evidence suggests this compound may act by inducing programmed cell death.
Amphotericin B: Membrane Disruption
Amphotericin B, a polyene macrolide, is a cornerstone of antifungal therapy, known for its potent, broad-spectrum fungicidal activity.[1][2] Its primary mechanism involves a direct assault on the fungal cell membrane.
-
Ergosterol Binding: The drug has a high affinity for ergosterol, the principal sterol in fungal cell membranes.[3][4][5] It binds irreversibly to ergosterol, which is crucial for its selective toxicity against fungi, as mammalian cells contain cholesterol instead.[5]
-
Pore Formation: Upon binding, multiple Amphotericin B molecules self-assemble to form transmembrane channels or pores.[4][5][6]
-
Ion Leakage: These pores disrupt the membrane's integrity, leading to the rapid leakage of essential monovalent ions such as K+, Na+, H+, and Cl−.[4][6] This loss of ionic homeostasis leads to metabolic disruption and ultimately, cell death.[5][6]
-
Oxidative Damage: A secondary mechanism involves the induction of oxidative stress. Amphotericin B can promote the formation of free radicals, leading to oxidative damage to cellular components and further compromising membrane permeability.[6][7]
This compound: An Alternative Approach
This compound is a 12-membered macrolide antibiotic isolated from the fungus Cladosporium sp.[6] Its antifungal mechanism is not as extensively characterized as Amphotericin B's and appears to be more targeted and subtle.
-
Selective Antifungal Activity: Unlike the broad-spectrum activity of Amphotericin B, this compound has shown selective inhibition against specific fungi, such as Aspergillus fumigatus, while showing no activity against others like Aspergillus niger or Candida albicans.[6]
-
Induction of Apoptosis (Inferred): While direct studies on the fungal apoptotic pathways induced by this compound are limited, research on closely related compounds, such as Cladosporol A, has demonstrated potent apoptosis induction in human cancer cells.[3] This process is mediated by the generation of Reactive Oxygen Species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[3] It is plausible that a similar mechanism of inducing programmed cell death is responsible for its antifungal effects in susceptible species.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the available quantitative data on the antifungal efficacy of both compounds. Note the significant difference in the breadth of data available, reflecting Amphotericin B's long history in clinical use versus the emerging status of this compound.
Table 1: In Vitro Antifungal Susceptibility for Amphotericin B
| Fungal Species | MIC Range (µg/mL) |
|---|---|
| Histoplasma capsulatum | 0.03 - 1.0 |
| Coccidioides immitis | 0.03 - 1.0 |
| Candida species | 0.03 - 1.0 |
| Blastomyces dermatitidis | 0.03 - 1.0 |
| Cryptococcus neoformans | 0.03 - 1.0 |
| Aspergillus fumigatus | 0.03 - 1.0 |
(Source: Data compiled from in vitro studies[3])
Table 2: In Vitro Antifungal Activity for Cladospolides
| Compound | Fungal Species | Activity / IC50 (µg/mL) |
|---|---|---|
| This compound | Aspergillus fumigatus | Inhibition at 6.25 µ g/disc [6] |
| Aspergillus niger | No inhibition observed[6] | |
| Candida albicans | No inhibition observed[6] | |
| Cryptococcus neoformans | Antifungal activity noted*[4] | |
| Cladospolide D | Pyricularia oryzae | 29[6][8] |
| Mucor racemosus | 0.15[6][8] |
*Note: A related compound, Sporiolide A (a Cladospolide), showed activity against C. neoformans, suggesting potential for the class.[4]
Signaling Pathways and Visualization
The distinct mechanisms of Amphotericin B and this compound are reflected in the cellular signaling pathways they activate.
Amphotericin B-Induced Signaling
Amphotericin B's interaction with cell membranes can trigger apoptotic pathways in both fungal and mammalian cells. In fungi, this is often linked to oxidative stress. In mammalian cells, particularly renal cells, this apoptotic induction is a key contributor to the drug's notorious nephrotoxicity.[8][9]
This compound-Induced Signaling (Inferred Intrinsic Pathway)
Based on studies of the related compound Cladosporol A in mammalian cells, this compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway.[3] This pathway is initiated by internal cellular stress, such as the accumulation of ROS, and is heavily regulated by the Bcl-2 family of proteins.
Key Experimental Protocols
To aid researchers in the comparative study of these compounds, detailed methodologies for key experiments are provided below.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Stock: Prepare a stock solution of this compound or Amphotericin B in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agent in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the desired fungal species on an appropriate agar medium. Prepare a fungal suspension and adjust its concentration to a standard density (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast). Dilute this suspension in RPMI medium.
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no fungus).
-
Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the drug-free control well.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture fungal cells (or protoplasts for species with thick cell walls) in liquid medium and treat with various concentrations of this compound or Amphotericin B for a specified time. Include an untreated control.
-
Harvest and Wash: Harvest the cells by centrifugation. Wash the cells twice with a cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer.
-
Staining: Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Necrotic cells: Annexin V(-) / PI(+)
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the generation of ROS, a key event in oxidative stress and apoptosis induction.
-
Cell Preparation: Culture fungal cells in a suitable liquid medium.
-
Dye Loading: Load the cells with a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating them with the dye for a specified period (e.g., 30-60 minutes).
-
Washing: Wash the cells to remove excess dye.
-
Treatment: Resuspend the dye-loaded cells in fresh medium and treat them with the test compound (this compound or Amphotericin B). Include appropriate controls (untreated and a positive control like H2O2).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer. The oxidation of the probe by intracellular ROS converts it into a highly fluorescent compound.
-
Data Analysis: Quantify the ROS production by comparing the fluorescence intensity of treated cells to that of the untreated controls.
Summary and Conclusion
Amphotericin B and this compound represent two distinct paradigms in antifungal action. The table below provides a final summary of their key differences.
Table 3: Head-to-Head Comparison
| Feature | Amphotericin B | This compound |
|---|---|---|
| Class | Polyene Macrolide | 12-Membered Macrolide |
| Primary Target | Ergosterol in the cell membrane[3][4][5] | Intracellular (likely mitochondrial) pathways |
| Mechanism | Forms pores, causes ion leakage, induces oxidative stress[4][5][6] | Induces ROS and programmed cell death (apoptosis)[3] |
| Antifungal Spectrum | Broad-spectrum (most yeasts and molds)[3] | Selective (e.g., active against A. fumigatus, inactive against C. albicans)[6] |
| Known Signaling | Induction of apoptosis/necrosis via membrane damage and ROS | Inferred intrinsic apoptosis pathway (ROS -> Mitochondria -> Caspases)[3] |
References
- 1. Fungal-Induced Programmed Cell Death [mdpi.com]
- 2. Cladosporol A triggers apoptosis sensitivity by ROS-mediated autophagic flux in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sporiolides A and B, New Cytotoxic Twelve-Membered Macrolides from a Marine-Derived Fungus Cladosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 8. Antifungal Activity Against Plant Pathogens of Metabolites from the Endophytic Fungus Cladosporium cladosporioides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. davidmoore.org.uk [davidmoore.org.uk]
A Comparative Guide to the Bioactivity of Natural Cladospolide A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of the natural product Cladospolide A and its related compounds. While the direct synthesis and comparative bioactivity evaluation of this compound analogs against the natural product are not extensively documented in publicly available literature, this document compiles the existing data on natural cladospolides and outlines the methodologies for their assessment. This guide also explores the mechanism of action of a closely related analog, Cladosporol A, to infer a potential signaling pathway for this compound.
Bioactivity of Natural Cladospolides
This compound is a 12-membered macrolide produced by the fungus Cladosporium sp.[1]. It has demonstrated notable antifungal properties. Research has shown that this compound exhibits characteristic inhibition against the human pathogenic filamentous fungus Aspergillus fumigatus at a concentration of 6.25 μ g/disc [1]. However, it did not show inhibitory activity against Aspergillus niger, or the pathogenic yeasts Candida albicans and Cryptococcus neoformans at the tested concentrations[1].
Other naturally occurring cladospolides, such as Cladospolide D, have also been isolated and studied. Cladospolide D, produced by Cladosporium sp. FT-0012, has shown potent antifungal activity against Pyricularia oryzae and Mucor racemosus[2].
The following table summarizes the available quantitative bioactivity data for natural cladospolides.
| Compound | Target Organism | Bioactivity Metric | Value | Reference |
| This compound | Aspergillus fumigatus | Minimum Inhibitory Amount | 6.25 µ g/disc | [1] |
| Cladospolide D | Pyricularia oryzae | IC50 | 29 µg/mL | [1] |
| Cladospolide D | Mucor racemosus | IC50 | 0.15 µg/mL | [1] |
Synthetic this compound Analogues: A Frontier for Research
While the total synthesis of this compound has been achieved, the synthesis and evaluation of a wide range of synthetic analogues in direct comparison to the natural product is an area ripe for further exploration. Structure-activity relationship (SAR) studies on related fungal metabolites like cladosporin suggest that modifications to the core structure of cladospolides could lead to analogues with enhanced or more selective bioactivity. Such studies are crucial for the development of new therapeutic agents. The lack of published, direct comparative studies between natural this compound and a series of synthetic analogues prevents a detailed comparison at this time.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the bioactivity of compounds like this compound.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against a specific fungal strain.
Method: Broth Microdilution Assay
-
Fungal Culture Preparation: The target fungal strain is grown on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi) at a suitable temperature until sporulation. Spores are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) to create a homogenous spore suspension. The concentration of the spore suspension is adjusted to a standard concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Compound Preparation: The test compound (natural this compound or a synthetic analogue) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized fungal spore suspension. Control wells containing only the medium, the medium with the fungal suspension (positive control), and the medium with the highest concentration of the solvent (vehicle control) are also included. The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
Data Analysis: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC50 value, the concentration that inhibits 50% of fungal growth compared to the positive control, can be calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a compound on a specific cell line.
Method: MTT Assay
-
Cell Culture: A human or other mammalian cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) is cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). The plate is incubated for 24 hours to allow the cells to attach.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the seeded cells is replaced with the medium containing the different concentrations of the compound. Control wells with untreated cells and cells treated with the solvent alone are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, studies on the closely related compound, Cladosporol A, have shed light on a potential mechanism of action involving the induction of apoptosis in human breast cancer cells. This pathway is likely initiated by an increase in reactive oxygen species (ROS).
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow
The general workflow for discovering and evaluating novel this compound analogues follows a logical progression from synthesis to biological testing.
Caption: General workflow for the synthesis and bioactivity evaluation of this compound analogues.
References
Unveiling the Enigmatic Cladospolide A: A Comparative Guide to its Target and Mechanism of Action
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with well-defined mechanisms of action is a perpetual endeavor. Cladospolide A, a 12-membered macrolide natural product isolated from the fungus Cladosporium sp., has emerged as a molecule of interest due to its notable antifungal and plant growth-regulating properties. This guide provides a comprehensive comparison of this compound's performance with related compounds, supported by available experimental data, and delves into the current understanding of its target and mechanism of action.
This compound has demonstrated marked inhibitory activity against the human pathogenic fungus Aspergillus fumigatus and also affects plant root growth.[1] However, its precise molecular target and the intricate signaling pathways it modulates remain an active area of investigation. This guide aims to synthesize the existing knowledge, present comparative data in a clear format, and outline the experimental approaches used to characterize this intriguing natural product.
Comparative Antifungal Activity
This compound exhibits selective antifungal activity. While it is effective against Aspergillus fumigatus, it shows no inhibitory action against Aspergillus niger, or the pathogenic yeasts Candida albicans and Cryptococcus neoformans.[1] One of its isomers, Cladospolide D, has demonstrated significantly more potent and broader antifungal effects.
Table 1: Comparative Antifungal Activity of this compound and Related Compounds
| Compound | Target Organism | Activity | Reference |
| This compound | Aspergillus fumigatus | 6.25 µ g/disc | [1] |
| Cladospolide D | Pyricularia oryzae | IC₅₀: 0.15 µg/mL | [2] |
| Cladospolide D | Mucor racemosus | IC₅₀: 29 µg/mL | [2] |
Plant Growth Regulation
In addition to its antifungal properties, this compound has been identified as a plant growth inhibitor, specifically targeting the root growth of lettuce seedlings. Interestingly, its geometric isomer, Cladospolide B, exhibits the opposite effect, promoting root growth. This highlights the critical role of stereochemistry in the biological activity of these macrolides.
Unraveling the Mechanism of Action: An Unfolding Story
The precise molecular target of this compound has not yet been definitively validated through experimental studies. While its macrolide structure is suggestive of potential interference with cellular processes such as protein synthesis or membrane integrity, which are common mechanisms for this class of compounds, direct evidence is currently lacking.
Computational studies have explored the potential of various compounds from Cladosporium spp. to interact with specific protein targets. One such in-silico study investigated the binding affinity of a range of Cladosporium-derived metabolites, including some cladospolides, against the human estrogen receptor alpha. However, it is crucial to emphasize that these are predictive findings and do not constitute experimental validation of this receptor as a target for this compound.
To definitively identify the target and elucidate the mechanism of action, further research employing techniques such as target deconvolution, affinity chromatography, and genetic screening will be necessary.
Experimental Protocols
The following are generalized protocols for assessing the biological activities of compounds like this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal spores or yeast cells is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compound.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (containing no compound).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Plant Seedling Growth Inhibition Assay
This assay is used to evaluate the effect of a compound on plant growth.
-
Seed Sterilization and Germination: Seeds of the test plant (e.g., lettuce) are surface-sterilized and germinated on a suitable medium.
-
Preparation of Test Solutions: Solutions of the test compound at various concentrations are prepared.
-
Treatment: Seedlings are transferred to a medium containing the test compound or treated with the test solutions.
-
Incubation: The seedlings are grown under controlled environmental conditions (light, temperature, humidity).
-
Measurement of Growth Parameters: After a specific period, parameters such as root length, shoot length, and overall biomass are measured and compared to control seedlings grown in the absence of the compound.
Visualizing the Path Forward: A Workflow for Target Validation
The journey to validate the target of a bioactive compound like this compound involves a multi-step, integrated approach. The following workflow illustrates the key stages in this process.
Caption: A logical workflow for the target validation and mechanism of action elucidation of a novel bioactive compound.
Future Directions and Conclusion
This compound represents a promising natural product with demonstrated biological activities. However, to fully realize its therapeutic or agrochemical potential, a deeper understanding of its molecular target and mechanism of action is paramount. Future research should focus on experimental target validation studies, comprehensive structure-activity relationship analyses of a broader range of this compound analogs, and detailed investigations into the downstream signaling pathways affected by this macrolide. Such efforts will be instrumental in guiding the development of more potent and selective derivatives and ultimately unlocking the full potential of this intriguing natural product.
References
Safety Operating Guide
Navigating the Safe Disposal of Cladospolide A: A Comprehensive Guide for Laboratory Professionals
Cladospolide A is a macrolide produced by fungi of the Cladosporium genus[1]. As with many biologically active compounds, improper disposal can pose risks to the environment. Therefore, a structured disposal plan is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound and associated contaminated materials.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the form of the waste: the pure compound, solutions containing the compound, and contaminated labware.
1. Pure (Neat) this compound and Concentrated Stock Solutions:
-
Waste Classification: This form of this compound waste should be treated as hazardous chemical waste.
-
Procedure:
-
Carefully transfer any remaining solid this compound or concentrated stock solutions into a designated hazardous waste container that is compatible with the chemical and any solvents used[2]. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any associated hazards.
-
Ensure the container is tightly sealed and stored in a designated, secure area away from incompatible materials[2].
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management service.
-
2. Dilute Aqueous Solutions:
-
Waste Classification: While dilute, aqueous solutions containing this compound should still be considered chemical waste. Drain disposal is generally not recommended without institutional approval and a thorough risk assessment[3].
-
Procedure:
-
Collect all dilute aqueous solutions containing this compound in a clearly labeled, leak-proof container.
-
The container should be marked with "Aqueous Waste" and the name of the primary contaminant, "this compound."
-
Store the container in a secondary containment bin and manage it as hazardous waste for collection by your institution's safety department.
-
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste (Non-sharps): This category includes items such as contaminated gloves, bench paper, and plasticware.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste bag or container[4].
-
The container should be sealed to prevent any potential aerosolization of the compound.
-
Dispose of the sealed container through your institution's chemical or biohazardous waste stream, as appropriate[5].
-
-
-
Sharps: This includes needles, syringes, and contaminated glassware.
-
Procedure:
-
Place all sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled with the universal biohazard symbol and indicates the presence of chemical contamination[3].
-
Once the sharps container is full, seal it securely.
-
Dispose of the sealed sharps container through your institution's designated sharps or biohazardous waste disposal service[3].
-
-
-
Empty Containers:
-
Procedure:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[4][6].
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste[7].
-
After triple-rinsing, deface the original label and dispose of the container in the appropriate recycling or general waste stream, in accordance with institutional policies[4][6].
-
-
Summary of Disposal Recommendations
| Waste Type | Container | Labeling | Disposal Method |
| Pure Compound/Concentrated Solutions | Compatible, sealed hazardous waste container | "Hazardous Waste," "this compound" | Institutional Hazardous Waste Service |
| Dilute Aqueous Solutions | Leak-proof container | "Aqueous Waste," "this compound" | Institutional Hazardous Waste Service |
| Contaminated Solid Waste (Non-sharps) | Labeled hazardous waste bag/container | "Hazardous Waste" or Biohazard symbol | Institutional Chemical/Biohazardous Waste |
| Contaminated Sharps | Puncture-resistant sharps container | Biohazard symbol, "Chemical Contamination" | Institutional Sharps/Biohazardous Waste |
| Triple-Rinsed Empty Containers | General waste or recycling bin | Original label defaced | Institutional Recycling/General Waste |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles. Researchers must consult their institution's specific safety data sheets (SDS), waste disposal guidelines, and environmental health and safety (EHS) department for protocols specific to their location and regulations. Always wear appropriate personal protective equipment (PPE) when handling this compound and its associated waste.
References
- 1. This compound | C12H20O4 | CID 11020642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. otago.ac.nz [otago.ac.nz]
- 5. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
